Neramexane Mesylate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUKHUGGXSIGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196605 | |
| Record name | Neramexane Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457068-92-7 | |
| Record name | Neramexane Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neramexane Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERAMEXANE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Neramexane Mesylate on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neramexane mesylate is a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is characterized by a voltage-dependent open-channel block with rapid kinetics. This property allows Neramexane to preferentially block excessive, pathological NMDA receptor activation while preserving normal physiological function, suggesting a favorable therapeutic window for various neurological disorders. This guide provides a detailed examination of Neramexane's interaction with NMDA receptors, including quantitative binding and functional data, comprehensive experimental protocols for its study, and visualizations of its mechanism and downstream effects.
Core Mechanism of Action: Uncompetitive and Voltage-Dependent NMDA Receptor Blockade
Neramexane is an uncompetitive NMDA receptor antagonist, meaning it only binds to the receptor after it has been activated by both glutamate and a co-agonist (glycine or D-serine).[1][2][3] This dependence on prior activation ensures that Neramexane's blocking action is primarily directed at active channels, a key feature of its use-dependent nature. The binding site for Neramexane is located within the ion channel pore, the same site targeted by other uncompetitive antagonists like memantine and MK-801.[4][5]
A critical aspect of Neramexane's mechanism is its strong voltage-dependency. At resting membrane potentials, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing for ion influx. Neramexane's blocking effect is more pronounced at hyperpolarized potentials and is reduced upon depolarization. This voltage-dependent action, coupled with its rapid blocking and unblocking kinetics, allows Neramexane to dissociate from the channel during normal synaptic transmission while remaining bound during periods of prolonged, low-level depolarization that are associated with excitotoxicity. This "trapping block" mechanism, where the blocker can be trapped within the channel when it closes, is a characteristic feature of uncompetitive NMDA receptor antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with NMDA receptors.
Table 1: Binding Affinity of Neramexane for the NMDA Receptor
| Compound | Radioligand | Preparation | Kᵢ (µM) | Reference |
| Neramexane (MRZ 2/579) | [³H]-MK-801 | Rat cortical membranes | 1 - 100 |
Table 2: Functional Potency and Kinetics of Neramexane at the NMDA Receptor
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 1.29 ± 0.20 µM | Cultured hippocampal neurons, -70 mV | |
| kₒₙ | 7.90 x 10⁴ M⁻¹s⁻¹ | Cultured hippocampal neurons | |
| kₒբբ | 0.13 s⁻¹ | Cultured hippocampal neurons | |
| Voltage-dependency (δ) | 0.86 | Cultured hippocampal neurons |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes the determination of Neramexane's binding affinity for the NMDA receptor channel using [³H]MK-801 displacement.
Methodology:
-
Membrane Preparation:
-
Whole brains from male Wistar rats are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated three more times.
-
The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the prepared rat brain membranes (final protein concentration ~100 µ g/well ).
-
Add 25 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
Add 25 µL of varying concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer, using a cell harvester.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of Neramexane that inhibits 50% of the specific [³H]MK-801 binding) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines the procedure to assess the functional antagonism of NMDA receptors by Neramexane in cultured neurons.
Methodology:
-
Cell Culture:
-
Primary hippocampal or cortical neurons are cultured from embryonic day 18-19 rat pups.
-
Neurons are plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium.
-
Experiments are typically performed on mature neurons (12-21 days in vitro).
-
-
Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin to block voltage-gated sodium channels. The pH is adjusted to 7.4. Mg²⁺ is typically omitted to prevent its channel-blocking effects.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH is adjusted to 7.2.
-
Whole-cell recordings are established from visually identified pyramidal neurons.
-
Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.
-
-
Drug Application and Data Acquisition:
-
NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a rapid solution exchange system.
-
Once a stable baseline current is established, this compound is co-applied with the agonists at various concentrations.
-
The blocking and unblocking kinetics can be assessed by applying brief pulses of the antagonist during a sustained agonist application.
-
To assess voltage-dependency, the holding potential is stepped to different voltages (e.g., from -80 mV to +40 mV) in the presence and absence of Neramexane.
-
Currents are amplified, filtered, and digitized for offline analysis.
-
-
Data Analysis:
-
The inhibitory effect of Neramexane is quantified by measuring the reduction in the peak or steady-state NMDA-evoked current.
-
IC₅₀ values are determined by fitting the concentration-response data to a logistic function.
-
The on-rate (kₒₙ) and off-rate (kₒբբ) constants are calculated from the time course of the block and unblock, respectively.
-
The degree of voltage-dependency (δ) is determined by analyzing the change in block at different membrane potentials.
-
Visualizations
Mechanism of Action of Neramexane
Caption: Uncompetitive, voltage-dependent open-channel block by Neramexane.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining Neramexane's binding affinity.
Downstream Signaling Pathways Modulated by Neramexane
Caption: Neramexane modulates Ca²⁺-dependent downstream signaling.
References
- 1. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Neramexane Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neramexane, a memantine derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with moderate affinity.[1] It also exhibits antagonistic properties at α9α10 cholinergic nicotinic receptors.[2][3] Initially investigated for a range of neurological disorders including Alzheimer's disease, pain, and depression, its clinical development has primarily focused on the treatment of tinnitus.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental data related to Neramexane Mesylate. Detailed methodologies for its synthesis and relevant in vitro assays are presented, along with a summary of its pharmacokinetic and clinical trial data.
Discovery and Pharmacological Profile
Neramexane (1,3,3,5,5-pentamethylcyclohexanamine) was developed by Merz Pharmaceuticals GmbH and Forest Laboratories as a second-generation NMDA receptor antagonist, following the clinical application of memantine. The rationale for its development was based on the hypothesis that moderate-affinity, voltage-dependent, open-channel blockers of the NMDA receptor could prevent pathological glutamatergic overstimulation while preserving physiological receptor activity, thereby offering a favorable therapeutic window with reduced psychotropic side effects compared to high-affinity antagonists.
Mechanism of Action
Neramexane is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It binds to the same site as memantine within the NMDA receptor's ion channel. This blockade is voltage-dependent, meaning it is more effective when the neuron is depolarized, a state associated with excessive glutamate release and pathological receptor activation. In addition to its primary activity at the NMDA receptor, Neramexane has been shown to be an antagonist of the α9α10 nicotinic acetylcholine receptor, which has been implicated in the pathophysiology of tinnitus.
Receptor Binding Affinity and In Vitro Potency
The affinity of Neramexane for the NMDA receptor has been characterized through radioligand binding assays and electrophysiological studies. While specific affinities for individual NR2 subunits (A-D) are not widely published, its overall affinity for the NMDA receptor complex has been determined.
| Parameter | Value | Assay Method | Source |
| Ki | 1.27 µM | [³H]-(+)-MK-801 displacement in cortical membranes | |
| IC50 | 1.29 ± 0.20 µM | Patch clamp on cultured hippocampal neurons (-70 mV) |
Synthesis Pathway of this compound
The synthesis of Neramexane is a multi-step process commencing from isophorone. The following pathway has been compiled from various patents.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Neramexane Mesylate: A Comprehensive Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neramexane, developed as its mesylate salt, is an investigational drug that belongs to the class of amino-alkyl-cyclohexane derivatives, similar to the approved Alzheimer's drug, memantine.[1][2] It functions as a low-to-moderate affinity, uncompetitive, voltage-dependent N-Methyl-D-aspartate (NMDA) receptor antagonist.[2][3] Its mechanism also includes antagonism of α9α10 nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT3 receptors.[4] Investigated for a range of central nervous system (CNS) disorders including Alzheimer's disease, pain, depression, and tinnitus, its clinical development has seen mixed results. While trials for Alzheimer's disease and depression did not meet primary endpoints, studies in patients with subjective tinnitus showed promising trends, leading to later-stage clinical investigation for this indication. The drug has been shown to be generally well-tolerated in human studies, with dizziness being the most frequently reported dose-dependent adverse event. This guide provides an in-depth summary of the available preclinical and clinical data on the pharmacological and toxicological profile of Neramexane Mesylate.
Physicochemical Properties
This compound is the methanesulfonic acid salt of the active moiety, Neramexane. This salt form enhances the solubility and stability of the compound for pharmaceutical formulation.
| Property | Value | Source |
| Active Moiety | Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) | |
| Salt Form | This compound | |
| Molecular Formula | C₁₁H₂₃N · CH₄O₃S | |
| Molecular Weight | 265.41 g/mol | |
| Appearance | Not publicly available | - |
| Melting Point | 173.1 °C |
Pharmacology
Neramexane exhibits a multi-target pharmacological profile, primarily centered on the glutamatergic system but also influencing cholinergic and serotonergic pathways.
Mechanism of Action
Neramexane's primary mechanism is the uncompetitive, voltage-dependent antagonism of the NMDA receptor ion channel. This means it only binds within the channel pore when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine) and the cell membrane is depolarized, displacing the magnesium (Mg²⁺) block. By physically occluding the open channel, it prevents excessive influx of calcium (Ca²⁺) ions, which is thought to be a key pathological mechanism in excitotoxic neuronal damage.
Its "moderate-affinity" and rapid on/off binding kinetics are considered crucial to its favorable safety profile. Unlike high-affinity NMDA antagonists (e.g., PCP, ketamine), which can block even normal physiological synaptic transmission and cause significant psychotomimetic side effects, Neramexane is thought to preferentially block tonic, pathological NMDA receptor activation while sparing the transient, physiological activation required for processes like learning and memory.
In addition to its primary target, Neramexane also demonstrates antagonist activity at:
-
α9α10 Nicotinic Acetylcholine Receptors (nAChRs): It blocks acetylcholine-evoked currents at these receptors, which are prominently expressed in cochlear inner hair cells. This action formed the rationale for its investigation as a treatment for tinnitus. Studies indicate its potency is greater than that of memantine at these receptors.
-
5-HT3 Receptors: Neramexane acts as a non-competitive antagonist of serotonin 5-HT3 receptors, a ligand-gated ion channel involved in emesis, pain perception, and mood regulation. This effect occurs at concentrations similar to those required for NMDA receptor antagonism.
Pharmacodynamics
The pharmacodynamic effects of Neramexane are a direct result of its multi-target mechanism. By modulating excessive glutamatergic activity, it was hypothesized to be neuroprotective and symptomatic in conditions like Alzheimer's disease. Its antagonism of α9α10 nAChRs and central NMDA receptors was proposed to alleviate the aberrant neuronal activity underlying subjective tinnitus. The analgesic properties observed in preclinical and early clinical models are attributed to the blockade of NMDA receptors in the spinal cord and brain, which are critical for central sensitization and pain chronification.
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of Neramexane. The compound exhibits dose-linear pharmacokinetics within the tested therapeutic range.
| Parameter | Value | Condition |
| Tmax (Time to Cmax) | ~3-7 hours | Single oral dose |
| t½ (Elimination Half-life) | 30 - 38 hours | Single oral dose |
| Cmax (Peak Concentration) | 55 ng/mL | Dose not specified |
| 75 ng/mL | Dose not specified | |
| 101 ng/mL | Dose not specified | |
| CLr (Renal Clearance) | ~300 mL/min | Following oral dose |
| CL (Total Clearance) | ~262 mL/min | Following IV infusion |
| Metabolism | Primarily excreted unchanged | |
| Excretion | Primarily via the kidneys | |
| Bioavailability | Not publicly available | - |
| Plasma Protein Binding | Not publicly available | - |
Note: Specific dose-to-Cmax/AUC correlation data from a single comprehensive study is not fully available in the public literature. The Cmax values are reported from a review, which suggests dose-linearity.
Receptor Binding & Functional Data
The affinity and functional potency of Neramexane have been characterized in various in vitro systems.
| Target | Assay Type | Value | Species/System |
| NMDA Receptor | [³H]-MK-801 Displacement | Ki: 1-100 µM | Rat Cortical Membranes |
| NMDA Receptor | Whole-cell Patch Clamp | IC₅₀: 1.29 ± 0.20 µM (at -70 mV) | Cultured Hippocampal Neurons |
| α9α10 nAChR | Two-electrode voltage clamp | Potency > Memantine (P<0.05) | Rat receptors in Xenopus Oocytes |
| 5-HT3 Receptor | Concentration-clamp | Potency similar to NMDA antagonism | HEK-293 and N1E-115 cell lines |
Toxicological Profile
Preclinical Toxicology
Specific quantitative data from preclinical toxicology studies, such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect-Level (NOAEL) from acute, sub-chronic, or reproductive toxicology studies, are not publicly available for this compound. This is common for investigational compounds whose development has been discontinued by the sponsoring pharmaceutical company, as this detailed data is often proprietary and part of regulatory submissions that are not fully disclosed.
Clinical Safety and Tolerability
Neramexane has been administered to a significant number of human subjects across multiple Phase I, II, and III clinical trials. Across these studies, it was found to be generally safe and well-tolerated at therapeutic doses.
-
Most Common Adverse Events: The most frequently reported drug-related adverse event is dizziness . This effect was observed to be clearly dose-dependent. Other less common events include nausea and fatigue.
-
Serious Adverse Events: No major safety concerns or unexpected serious adverse events have been highlighted in the published literature.
-
Cardiovascular Safety: A dedicated clinical trial (NCT00978614) was conducted to evaluate the effect of repeated doses of Neramexane (up to 87.5 mg) on cardiac repolarization (QT/QTc interval). The results of this study are not publicly posted, but no significant cardiovascular signals were reported as a reason for development cessation in other trials.
-
Vital Signs and Laboratory Values: In clinical trials, Neramexane had no relevant influence on laboratory values, electrocardiography, or vital signs.
Key Experimental Protocols
Protocol: Phase II Tinnitus Clinical Trial (NCT00405886)
This protocol is representative of the late-stage clinical evaluation of Neramexane.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center dose-ranging study.
-
Patient Population: 431 outpatients with moderate to severe subjective tinnitus with an onset of 3 to 18 months prior to screening. Key exclusion criteria included intermittent or pulsatile tinnitus and tinnitus as a symptom of other otological diseases like Meniere's disease.
-
Intervention: Patients were randomly assigned to one of four arms:
-
Placebo
-
This compound 25 mg/day
-
This compound 50 mg/day
-
This compound 75 mg/day
-
-
Dosing Regimen: A 16-week treatment period, which included a 4-week up-titration phase to the target dose, followed by a 12-week fixed-dose period. Dosing was administered twice daily.
-
Primary Efficacy Endpoint: The change from baseline to week 16 in the total score of the Tinnitus Handicap Inventory-12 (THI-12) questionnaire, a validated patient-reported outcome measure for tinnitus severity.
-
Secondary Endpoints: Assessments of tinnitus annoyance and impact on life via an 11-point Likert-like scale, functional-communicational subscores of the THI-12, and audiometric measurements (pure-tone threshold, tinnitus pitch/loudness matching).
-
Safety Assessment: Monitoring of adverse events, laboratory parameters, vital signs, and ECGs throughout the study.
Protocol: In Vitro NMDA Receptor Antagonism Assay
This generalized protocol describes the whole-cell patch-clamp method used to quantify the functional antagonism of NMDA receptors.
-
Cell Preparation: Primary cultures of neurons (e.g., rat hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1/GluN2A subunits) are used. Cells are plated on coverslips for recording.
-
Electrophysiological Recording:
-
A coverslip is transferred to a recording chamber on a microscope and perfused with an external bath solution (Mg²⁺-free to allow receptor activation at resting membrane potential).
-
A glass micropipette filled with an internal solution is guided to a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
-
Agonist Application: A fast perfusion system is used to apply a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) for a brief period, evoking an inward current through the NMDA receptors.
-
Antagonist Application: After establishing a stable baseline response to the agonist, the experiment is repeated by co-applying the agonist solution with varying concentrations of Neramexane.
-
Data Analysis: The peak inward current in the presence of Neramexane is measured and compared to the control current (agonist alone). The percentage of inhibition is calculated for each concentration. An inhibition-concentration curve is plotted, and the IC₅₀ value (the concentration of Neramexane that inhibits 50% of the maximal agonist-induced current) is determined. Voltage-dependence is assessed by repeating the experiment at different holding potentials (e.g., -70 mV, -40 mV, +40 mV).
Mandatory Visualizations
Caption: Mechanism of Neramexane as an uncompetitive NMDA receptor antagonist.
Caption: Workflow of the Phase II clinical trial for Neramexane in tinnitus.
Caption: Logical relationship of Neramexane's multi-target pharmacological profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Pharmacology - Inhibition of the alpha9 alpha10 nicotinic acetylcholine receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors - CONICET [bicyt.conicet.gov.ar]
- 4. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Neramexane Mesylate: A Technical Guide to its Function as a Non-competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neramexane mesylate, a derivative of memantine, is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This technical guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and clinical evaluation. The document synthesizes available quantitative data into structured tables, outlines key experimental methodologies, and visualizes complex biological pathways and workflows. Neramexane's primary mode of action is through voltage-dependent, open-channel blockade of NMDA receptors, a mechanism that allows it to preferentially inhibit pathological receptor activation while preserving normal physiological function.[2] This profile has prompted its investigation in a range of neurological disorders, including Alzheimer's disease, tinnitus, and pain.[2][3] This guide aims to serve as an in-depth resource for professionals in the field of neuroscience and drug development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[4] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative and neurological disorders, including Alzheimer's disease. This compound is an investigational drug that targets the NMDA receptor, acting as a non-competitive antagonist. Its development has been driven by the therapeutic potential of modulating glutamatergic neurotransmission to mitigate neuronal damage and alleviate symptoms associated with these conditions.
Chemical and Physical Properties
This compound is the methanesulfonate salt of neramexane. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1,3,3,5,5-pentamethylcyclohexanamine methanesulfonate |
| Molecular Formula | C11H23N . CH4O3S |
| Molecular Weight | 265.41 g/mol |
| Chemical Structure | (See chemical structure diagram below) |
| Type | Cyclohexylamine derivative |
Figure 1. Chemical Structure of Neramexane.
Mechanism of Action: Non-competitive NMDA Receptor Antagonism
Neramexane functions as an uncompetitive, open-channel blocker of the NMDA receptor. This means it only binds to the receptor when it is in its active, open state, having been gated by the binding of glutamate and a co-agonist (glycine or D-serine). By binding within the ion channel pore, neramexane physically obstructs the influx of cations, most notably Ca2+, into the neuron. This blockade is voltage-dependent, a key characteristic that contributes to its favorable therapeutic profile. Under normal physiological conditions, with transient synaptic glutamate release, neramexane can rapidly dissociate from the channel, allowing for normal synaptic transmission. However, during pathological states characterized by excessive glutamate and sustained depolarization, neramexane remains trapped within the channel, effectively dampening the excitotoxic cascade.
Signaling Pathways
The antagonism of NMDA receptors by neramexane has significant downstream effects on intracellular signaling pathways. Overactivation of NMDA receptors leads to a massive influx of Ca2+, which in turn activates a variety of enzymes and signaling molecules that can ultimately lead to cell death. By blocking this excessive Ca2+ influx, neramexane is believed to modulate these pathways. Two key pathways influenced by NMDA receptor activity are the ERK and CREB signaling cascades.
Diagram 1. Simplified NMDA Receptor Signaling Cascade and the Point of Intervention for Neramexane.
Pharmacological Data
Pharmacodynamics
The primary pharmacodynamic effect of neramexane is the modulation of glutamatergic neurotransmission. Its moderate affinity and uncompetitive nature are thought to contribute to a better safety profile compared to high-affinity NMDA receptor antagonists, which can interfere with normal synaptic function and cause significant side effects.
| Parameter | Value | Description |
| Binding Affinity (IC50) | 1.29 ± 0.20 µM | Concentration of neramexane required to inhibit 50% of the NMDA receptor response in hippocampal neurons at -70 mV. |
| Receptor Subtype Selectivity | None reported | Neramexane does not appear to have significant selectivity for different NMDA receptor subtypes. |
Pharmacokinetics
Pharmacokinetic studies have been conducted in humans, providing insights into the absorption, distribution, metabolism, and excretion of neramexane.
| Parameter | Value | Description |
| Half-life (t½) | 30 - 38 hours | The time it takes for the plasma concentration of neramexane to reduce by half. |
| Clearance (CL) | 262 - 300 ml/min | The volume of plasma cleared of the drug per unit time. |
Clinical Trials
Neramexane has been investigated in clinical trials for several indications, with the most prominent being tinnitus and Alzheimer's disease.
Tinnitus
A randomized, double-blind, placebo-controlled clinical trial (NCT00405886) evaluated the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus.
5.1.1. Efficacy Data
The primary efficacy endpoint was the change from baseline in the Tinnitus Handicap Inventory-12 (THI-12) total score at week 16. While the primary endpoint did not reach statistical significance, a consistent numerical superiority was observed for the 50 mg/day and 75 mg/day doses compared to placebo. Notably, four weeks after the end of treatment, the THI-12 scores in the 50 mg/day group were significantly better than those of the placebo group.
| Treatment Group | N | Mean Change from Baseline in THI-12 Score (Week 16) | p-value vs. Placebo |
| Placebo | 112 | - | - |
| Neramexane 25 mg/day | 108 | No significant difference | > 0.05 |
| Neramexane 50 mg/day | 107 | Largest improvement observed | 0.098 |
| Neramexane 75 mg/day | 102 | Improvement observed | 0.289 |
5.1.2. Safety and Tolerability
Neramexane was generally well-tolerated in the tinnitus trial. The most common adverse event was dizziness, which showed a clear dose-dependence. There were no clinically relevant changes in laboratory values, electrocardiography, or vital signs.
| Adverse Event | Placebo | Neramexane 25 mg/day | Neramexane 50 mg/day | Neramexane 75 mg/day |
| Dizziness | Low | Moderate | Higher | Highest |
Alzheimer's Disease
Neramexane has completed Phase 3 clinical trials for the treatment of moderate to severe Alzheimer's disease (e.g., NCT00090116). The rationale for its use in Alzheimer's disease is based on the theory that excessive glutamate release contributes to the cognitive decline observed in the condition. However, the detailed quantitative results from these trials, particularly for primary endpoints such as the Severe Impairment Battery (SIB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory, have not been widely published, with some sources indicating contradictory results.
Experimental Protocols
Detailed, neramexane-specific experimental protocols are largely proprietary. However, based on the available literature, the following sections outline the general methodologies employed in the preclinical and clinical evaluation of NMDA receptor antagonists like neramexane.
Preclinical Evaluation: A General Workflow
Diagram 2. Generalized Preclinical Experimental Workflow for an NMDA Receptor Antagonist.
6.1.1. In Vitro Electrophysiology: Patch-Clamp Technique
-
Objective: To characterize the effects of neramexane on NMDA receptor-mediated currents in isolated neurons.
-
Cell Preparation: Primary neuronal cultures (e.g., from the hippocampus or cortex) or cell lines expressing specific NMDA receptor subunits are used.
-
Recording Configuration: Whole-cell patch-clamp configuration is typically employed to record postsynaptic currents.
-
Solutions:
-
External Solution (ACSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2) and is bubbled with carbogen (95% O2, 5% CO2).
-
Internal (Pipette) Solution: Contains a potassium-based solution to mimic the intracellular environment.
-
-
Procedure:
-
A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch is ruptured by applying gentle suction, establishing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist.
-
Neramexane is applied at various concentrations to determine its inhibitory effect on the evoked currents and to calculate the IC50.
-
6.1.2. In Vivo Animal Models: Alzheimer's Disease
-
Objective: To evaluate the efficacy of neramexane in improving cognitive deficits in an animal model of Alzheimer's disease.
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin-1 (PS1) are commonly used, as they develop age-dependent amyloid plaques and cognitive impairments.
-
Drug Administration: Neramexane is administered to the animals, typically orally, for a specified duration.
-
Behavioral Testing: A battery of behavioral tests is used to assess cognitive function, including:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate working memory.
-
Object Recognition Test: To assess recognition memory.
-
-
Histological Analysis: After the behavioral testing, brain tissue is collected and analyzed for pathological markers such as amyloid plaque load and neuroinflammation.
Clinical Trial Protocol: Tinnitus (Based on NCT00405886)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Outpatients with moderate to severe subjective tinnitus with an onset of 3 to 18 months prior to screening.
-
Inclusion Criteria: Tinnitus Handicap Inventory-12 (THI-12) total score ≥ 9 and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4 at screening and baseline.
-
Treatment Arms:
-
Placebo
-
This compound 25 mg/day
-
This compound 50 mg/day
-
This compound 75 mg/day
-
-
Treatment Duration: 16 weeks, with assessments at 4-week intervals.
-
Primary Outcome Measure: Change from baseline in the THI-12 total score at week 16.
-
Secondary Outcome Measures: Changes in functional-communicational subscores of the THI-12, tinnitus annoyance, and impact on life as measured on an 11-point Likert-like scale.
Conclusion
This compound is a well-characterized non-competitive NMDA receptor antagonist with a mechanism of action that makes it a promising candidate for the treatment of neurological disorders associated with glutamatergic excitotoxicity. Clinical trials in tinnitus have shown encouraging, albeit not statistically significant, results on the primary endpoint, with a favorable safety profile. While its development for Alzheimer's disease has been pursued, the outcomes of these trials are less clear from publicly available data. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacology and therapeutic potential of neramexane and other NMDA receptor modulators. Further research is warranted to fully elucidate its clinical efficacy in various neurological conditions.
References
An In-Depth Technical Guide to the Neuroprotective Effects of Neramexane Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. Overview of Neurodegenerative Diseases and Excitotoxicity
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a growing global health challenge. A common pathological hallmark in many of these disorders is the process of excitotoxicity, where excessive stimulation of neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[1] This overactivation triggers a cascade of detrimental events, including excessive calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in apoptosis or necrosis of the neuron.
1.2. Neramexane Mesylate: A Potential Neuroprotective Agent
This compound is a moderate-affinity, voltage-dependent, open-channel blocker of the NMDA receptor.[2] Similar to the clinically approved drug memantine, neramexane's mechanism of action suggests its potential as a neuroprotective agent. By selectively blocking pathological NMDA receptor activation while preserving normal physiological function, neramexane aims to mitigate the downstream effects of excitotoxicity.[2] Additionally, it has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs).[3] This technical guide will provide a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its evaluation.
Mechanism of Action
2.1. NMDA Receptor Antagonism
The primary mechanism underlying the neuroprotective effects of this compound is its action as an uncompetitive antagonist of the NMDA receptor.[3] Under conditions of excessive glutamate release, which is characteristic of many neurodegenerative states, NMDA receptors become overactivated, leading to a sustained influx of Ca2+ ions. Neramexane, with its moderate affinity, blocks the NMDA receptor channel only when it is open, a state more prevalent during pathological overstimulation. This voltage-dependent blockade is crucial, as it allows for the preservation of normal synaptic transmission, which is essential for learning and memory, while selectively inhibiting the toxic cascade of excitotoxicity.
2.2. Modulation of Nicotinic Acetylcholine Receptors
In addition to its effects on NMDA receptors, neramexane also functions as an antagonist of α9α10 nicotinic acetylcholine receptors. The contribution of this activity to its neuroprotective profile is an area of ongoing investigation.
Preclinical Evidence of Neuroprotection
3.1. In Vitro Studies
3.1.1. Protection against Glutamate-Induced Excitotoxicity
In vitro models of glutamate excitotoxicity are crucial for the initial assessment of potential neuroprotective compounds. These assays typically involve exposing cultured neurons to high concentrations of glutamate or NMDA to induce cell death and then evaluating the ability of the test compound to prevent this damage.
3.2. In Vivo Studies
3.2.1. Models of Alzheimer's Disease
Preclinical studies in animal models of Alzheimer's disease have suggested a potential therapeutic role for neramexane. In a study using a rat model of spatial memory impairment, pre-training administration of neramexane resulted in a dose-dependent improvement in long-term memory. Pharmacokinetic analysis indicated that lower plasma levels of neramexane were more effective than the related drug memantine at enhancing memory. These findings suggest that neramexane could be a valuable pharmacological intervention for dementia.
3.2.2. Models of Cerebral Ischemia
Signaling Pathways in Neramexane-Mediated Neuroprotection
4.1. Modulation of Calcium Influx
The initial and most critical step in excitotoxicity is the massive influx of calcium through over-activated NMDA receptors. By blocking the NMDA receptor channel, neramexane directly mitigates this pathological calcium overload, thereby preventing the activation of downstream neurotoxic pathways.
dot
Caption: Neramexane's blockade of the NMDA receptor.
4.2. Activation of Pro-Survival Kinases (PI3K/Akt and MAPK/ERK)
Physiological activation of synaptic NMDA receptors is known to promote neuronal survival through the activation of pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. While neramexane blocks excessive extrasynaptic NMDA receptor activity, it is hypothesized to spare the physiological synaptic receptor activity, thereby allowing these pro-survival pathways to remain active.
dot
Caption: Pro-survival signaling pathways.
4.3. Regulation of CREB and BDNF Expression
A critical downstream effector of pro-survival signaling is the transcription factor cAMP response element-binding protein (CREB). Activation of CREB leads to the transcription of genes involved in neuronal survival and plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF). By preserving synaptic NMDA receptor function, neramexane may indirectly promote the CREB-BDNF pathway, further contributing to its neuroprotective effects.
dot
References
- 1. inotiv.com [inotiv.com]
- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Neramexane Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Neramexane Mesylate. It includes detailed information on its physicochemical characteristics, the elucidation of its structure through synthetic pathways and spectroscopic methods, and its interaction with key neurological signaling pathways.
Chemical and Physical Properties
This compound is the methanesulfonate salt of Neramexane, a cyclohexylamine derivative.[1][2] It is structurally related to memantine, another adamantane derivative used in the treatment of Alzheimer's disease.[3][4][5] Neramexane itself is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.
The following table summarizes the key structural and molecular identifiers for Neramexane and its mesylate salt.
| Property | Value | Source(s) |
| IUPAC Name | 1,3,3,5,5-pentamethylcyclohexan-1-amine methanesulfonate | |
| Synonyms | MRZ 2/579, 1-Amino-1,3,3,5,5-pentamethylcyclohexane mesylate | |
| Molecular Formula | C₁₁H₂₃N · CH₄O₃S | |
| Molecular Weight | 265.41 g/mol | |
| Canonical SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |
| InChI Key | CLUKHUGGXSIGRX-UHFFFAOYSA-N | |
| CAS Number | 457068-92-7 |
Quantitative physicochemical data for this compound is summarized below.
| Property | Value | Source(s) |
| Melting Point | 173.1 °C | |
| Appearance | White solid (presumed) | |
| Stereochemistry | Achiral |
Structure Elucidation and Synthesis
The structural confirmation of Neramexane is intrinsically linked to its chemical synthesis. The process involves a series of well-defined reactions that build the molecule, with analytical characterization at each step to confirm the identity and purity of intermediates and the final product.
A common method for preparing Neramexane involves a multi-step synthesis starting from isophorone. This pathway provides a logical workflow for its structural verification.
References
Early Research on the Therapeutic Potential of Neramexane Mesylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neramexane mesylate, a compound structurally related to memantine, has been the subject of early-stage research for a variety of neurological and psychiatric disorders. Its unique dual-antagonist mechanism of action, targeting both N-methyl-D-aspartate (NMDA) and α9α10 nicotinic acetylcholine (nACh) receptors, has positioned it as a compound of interest for conditions characterized by glutamatergic and cholinergic dysregulation. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into the therapeutic potential of this compound, with a focus on its application in tinnitus, Alzheimer's disease, pain, and depression. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Neramexane is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.[1] This mechanism is believed to protect neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the pathophysiology of several neurodegenerative and psychiatric conditions.[2][3] In addition to its activity at the NMDA receptor, neramexane also exhibits antagonistic properties at the α9α10 nicotinic acetylcholine receptor, a target implicated in auditory processing and pain signaling.[4][5] This dual mechanism of action suggests a broad therapeutic potential, which has been explored in a range of preclinical and clinical studies.
Mechanism of Action
Neramexane's pharmacological activity is centered on its ability to modulate two distinct receptor systems:
-
NMDA Receptor Antagonism: As an uncompetitive antagonist, neramexane binds within the NMDA receptor channel when it is open, thereby blocking the influx of calcium ions. This action is voltage-dependent and is thought to preferentially inhibit the excessive, pathological activation of NMDA receptors while preserving their normal physiological function. This is a key characteristic for maintaining synaptic plasticity and cognitive processes.
-
α9α10 Nicotinic Acetylcholine Receptor Antagonism: Neramexane also acts as an antagonist at α9α10 nACh receptors. These receptors are expressed in the inner ear's cochlear hair cells and are involved in the efferent modulation of auditory signals. Their blockade by neramexane has been a primary rationale for its investigation in the treatment of tinnitus.
The following diagram illustrates the proposed signaling pathways affected by neramexane.
Preclinical Research
In Vitro Studies
Early in vitro research focused on characterizing the interaction of neramexane with its primary targets.
Table 1: Summary of Key In Vitro Data
| Parameter | Value | Cell/Tissue Type | Reference |
| NMDA Receptor Antagonism | |||
| IC50 | 1.29 ± 0.20 µM (at -70 mV) | Cultured hippocampal neurons | |
| Ki | 1.27 µM | Rat cortical membranes ([³H]MK-801 displacement) | |
| α9α10 nACh Receptor Antagonism | |||
| Inhibition | Micromolar concentrations | Recombinant rat α9α10 receptors in Xenopus oocytes |
The following workflow outlines a typical whole-cell patch-clamp experiment to characterize the effects of neramexane on NMDA receptor currents.
In Vivo Animal Models
The therapeutic potential of neramexane has been investigated in various animal models relevant to its target indications.
Preclinical studies in rodent models of Alzheimer's disease have been conducted to assess the impact of neramexane on cognitive deficits. A common paradigm used is the Morris water maze.
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
The analgesic properties of neramexane have been evaluated in rodent models of acute and chronic pain. The hot plate test is a common method for assessing response to thermal pain.
This test measures the reaction time of an animal to a thermal stimulus.
The potential antidepressant effects of neramexane have been explored using models such as the forced swim test.
This test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation. Antidepressants are expected to increase the duration of mobility.
Pharmacokinetics
The pharmacokinetic profile of neramexane has been characterized in both animals and humans. A summary of available data is presented below.
Table 2: Summary of Pharmacokinetic Parameters
| Species | Administration | Tmax | Cmax | AUC | Half-life (t½) | Bioavailability | Reference |
| Human | Oral (single dose) | - | - | - | ~29-42 hours | - | |
| Data for animal species (Rat, Dog, Monkey) is not readily available in the public domain. |
Note: A comprehensive comparative table is limited by the availability of published preclinical pharmacokinetic data.
Clinical Research
This compound has been evaluated in Phase II and Phase III clinical trials for several indications.
Tinnitus
The most promising early research for neramexane was in the treatment of subjective tinnitus.
Table 3: Summary of Tinnitus Clinical Trial (NCT00405886)
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase II trial. |
| Population | 431 outpatients with moderate to severe subjective tinnitus. |
| Intervention | Placebo, this compound (25 mg/day, 50 mg/day, 75 mg/day) for 16 weeks. |
| Primary Endpoint | Change from baseline in the Tinnitus Handicap Inventory (THI-12) total score at Week 16. |
| Efficacy Results | - Numerical superiority for 50 mg/day and 75 mg/day groups over placebo at Week 16, but not statistically significant (p=0.098 for 50 mg/day; p=0.289 for 75 mg/day).- At 4 weeks post-treatment, the 50 mg/day group showed a statistically significant improvement in THI-12 scores compared to placebo. |
| Safety and Tolerability | - Generally well-tolerated.- Most common adverse event was dizziness, which was dose-dependent.- No relevant influence on laboratory values, ECG, or vital signs. |
Alzheimer's Disease
Neramexane was investigated as a treatment for moderate to severe Alzheimer's disease in Phase II/III clinical trials.
Table 4: Summary of Alzheimer's Disease Clinical Trial (NCT00090116)
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled Phase 3 trial. |
| Population | Patients with moderate to severe Alzheimer's disease. |
| Intervention | This compound vs. Placebo. |
| Primary Endpoint | Efficacy was assessed using standard cognitive and functional scales (e.g., ADAS-Cog, CIBIC-Plus). |
| Results | The results of the Phase II/III clinical trials for Alzheimer's disease have been described as contradictory, and the development for this indication was not pursued. Specific quantitative data from these trials are not publicly available. |
Pain
The analgesic potential of neramexane was explored in early phase clinical trials for chronic pain.
Table 5: Summary of Pain Clinical Trials
| Parameter | Description |
| Study Phase | Phase Ib and Phase II. |
| Population | Patients with chronic pain. |
| Results | Phase Ib trials showed positive results, but Phase II studies indicated no superiority of neramexane over existing treatments. |
Depression
Neramexane was also evaluated in a Phase II trial for major depressive disorder.
Table 6: Summary of Depression Clinical Trial
| Parameter | Description |
| Study Phase | Phase II. |
| Population | Patients with major depressive disorder. |
| Results | The randomized controlled trial failed to show efficacy for neramexane in the treatment of depression. |
Discussion and Future Directions
The early research on this compound painted a complex picture. Its dual mechanism of action provided a strong rationale for its investigation in a variety of CNS disorders. The most promising signals emerged from the early clinical development for tinnitus, where a delayed therapeutic effect was observed. However, the lack of statistical significance on the primary endpoint at the end of treatment in the Phase II trial highlighted the challenges in developing drugs for this indication.
For Alzheimer's disease, the contradictory results from late-stage clinical trials underscore the heterogeneity of the disease and the difficulties in demonstrating efficacy for new therapeutic agents. Similarly, the lack of superiority over existing treatments in pain and the negative results in depression led to the discontinuation of development for these indications.
Future research could potentially focus on patient populations with specific biomarkers that may predict a response to neramexane's unique mechanism of action. Further exploration of its effects on the α9α10 nicotinic acetylcholine receptor may also open new avenues for investigation in other sensory disorders.
Conclusion
This compound is a well-characterized compound with a dual mechanism of action as an uncompetitive NMDA receptor antagonist and an α9α10 nicotinic acetylcholine receptor antagonist. While early clinical development showed some promise, particularly in tinnitus, the overall results across multiple indications were not sufficient to support further development for Alzheimer's disease, pain, or depression. This technical whitepaper provides a comprehensive summary of the foundational preclinical and clinical data, offering valuable insights for researchers and drug developers in the field of neurology and psychiatry. The journey of neramexane highlights the complexities of translating a promising mechanism of action into clinical efficacy.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Safety and Efficacy of Neramexane in Patients With Moderate to Severe Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 4. mmpc.org [mmpc.org]
- 5. youtube.com [youtube.com]
Methodological & Application
Standard Protocols for Neramexane Mesylate in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane mesylate is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It acts as a voltage-dependent, open-channel blocker, preferentially inhibiting the excessive influx of calcium ions associated with pathological NMDA receptor activation while preserving normal synaptic transmission.[1][2] This mechanism of action makes Neramexane a compound of interest for neuroprotective strategies in various central nervous system (CNS) disorders characterized by excitotoxicity. These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to characterize its neuroprotective and cytotoxic effects, as well as its impact on NMDA receptor-mediated signaling.
Mechanism of Action
Neramexane interacts with the ion channel pore of the NMDA receptor. Under normal physiological conditions, the brief activation of NMDA receptors by glutamate and a co-agonist (glycine or D-serine) allows for a transient influx of Ca²⁺, which is crucial for synaptic plasticity and cell survival. However, under excitotoxic conditions, excessive glutamate leads to prolonged receptor activation and a sustained, pathological influx of Ca²⁺. This overload triggers downstream apoptotic and necrotic cell death cascades. Neramexane, by blocking the open channel in a use- and voltage-dependent manner, effectively attenuates this pathological Ca²⁺ influx without significantly interfering with normal synaptic activity.
Caption: Mechanism of Neramexane's neuroprotective action against excitotoxicity.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
| Parameter | Value | Species | Assay System | Reference |
| Kᵢ | 1.27 µM | Rat | [³H]-MK-801 displacement from cortical membranes | [1] |
| IC₅₀ | 1.29 ± 0.20 µM | Rat | Inhibition of NMDA-induced currents in cultured hippocampal neurons (-70 mV) | [1] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific experimental conditions, including cell type, membrane potential, and agonist concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or DMSO to achieve the desired stock concentration. This compound is soluble in water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a few days.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the protective effects of this compound against neuronal cell death induced by glutamate. Primary cortical neurons or a neuronal cell line such as SH-SY5Y are suitable for this assay.
References
Application Notes and Protocols for Neramexane Mesylate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Neramexane Mesylate in various rodent models. This document is intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
Neramexane is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It acts as a voltage-dependent channel blocker, which allows it to preferentially inhibit the excessive glutamatergic activity associated with pathological conditions while preserving normal physiological synaptic transmission.[2] This mechanism of action has led to its investigation in a range of central nervous system (CNS) disorders, including Alzheimer's disease, neuropathic pain, and tinnitus.[2] Preclinical studies in rodent models are crucial for elucidating the therapeutic potential and underlying mechanisms of this compound.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosages of this compound used in various rodent models, based on published literature. It is important to note that the optimal dose may vary depending on the specific experimental paradigm, rodent strain, and desired therapeutic effect.
| Rodent Model | Species | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| Diabetic Neuropathic Pain | Rat (Streptozotocin-induced) | Continuous subcutaneous infusion (osmotic minipump) | 12.3, 24.6, 49.2 mg/kg/day | Dose-dependent and sustained attenuation of mechanical hyperalgesia and allodynia. | |
| Spatial Memory Enhancement | Rat (Sprague-Dawley) | Not specified | Dose-dependent | Enhancement of long-term spatial memory in a water maze task. | |
| General Toxicology (Sub-chronic) | Rat | Oral (gavage) | NOAEL: 24 mg/kg/day (26-week study) | No adverse effects observed at this dose. | |
| General Toxicology (Sub-chronic) | Mouse | Oral (gavage) | NOAEL: 30 mg/kg/day (3-month study) | No adverse effects observed at this dose. |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility and stability of this compound in a chosen vehicle are critical for accurate dosing. While specific details on the vehicle used in all published studies are not always available, common practices for similar compounds suggest the following:
-
For Oral Administration (Gavage): this compound can be dissolved in sterile water or a 0.5% carboxymethylcellulose (CMC) solution. The concentration should be calculated to deliver the desired dose in a volume appropriate for the rodent's size (typically 5-10 ml/kg for rats and 10 ml/kg for mice).
-
For Intraperitoneal (IP) Injection: this compound can be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility. The injection volume should be minimized and typically does not exceed 10 ml/kg for rats and mice.
-
For Continuous Subcutaneous Infusion (Osmotic Minipump): this compound should be dissolved in a vehicle compatible with the osmotic minipump, such as sterile saline or artificial cerebrospinal fluid. The concentration of the solution will depend on the desired daily dose and the pumping rate of the minipump.
It is crucial to perform pilot solubility and stability tests with the chosen vehicle before commencing large-scale in vivo experiments.
Protocol for Intraperitoneal (IP) Injection in Mice and Rats
This protocol provides a general guideline for the IP administration of this compound.
Materials:
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Prepared this compound solution
-
70% ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Mice: Gently scruff the mouse by pinching the loose skin over the neck and shoulders. Secure the tail with the pinky finger of the same hand.
-
Rats: For a two-person technique, one person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The other hand secures the hindlimbs and tail. For a one-person technique, the rat can be wrapped in a towel.
-
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if necessary.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Neramexane blocks excessive Ca²⁺ influx through the NMDA receptor channel.
Experimental Workflow for a Rodent Study
Caption: A typical experimental workflow for a rodent study with Neramexane.
References
Application Notes and Protocols for Neramexane Mesylate in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane mesylate is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts as a voltage-dependent open-channel blocker, which allows it to preferentially block excessive, pathological NMDA receptor activation while having less of an effect on normal synaptic transmission.[1][2] These characteristics make Neramexane a valuable tool for investigating the role of NMDA receptors in various physiological and pathological processes in the central nervous system. This document provides detailed protocols for the preparation of this compound solutions for use in electrophysiological experiments, particularly patch-clamp recordings.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N · CH₄O₃S | [3] |
| Molecular Weight | 265.41 g/mol | |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Smolecule |
| Storage Temperature | -20°C | Smolecule |
Recommended Solution Concentrations for Electrophysiology
| Solution Type | Solvent | Recommended Concentration | Final DMSO Concentration | Notes |
| Stock Solution | 100% DMSO | 10-50 mM | N/A | Prepare fresh or store in aliquots at -20°C to avoid freeze-thaw cycles. |
| Working Solution | Artificial Cerebrospinal Fluid (aCSF) | 1-20 µM | ≤ 0.1% | The optimal concentration should be determined empirically for each specific experimental preparation. Higher concentrations may be required in brain slice preparations compared to cultured neurons. |
Signaling Pathway
This compound primarily targets the NMDA receptor, an ionotropic glutamate receptor. The following diagram illustrates the mechanism of action of Neramexane as an uncompetitive open-channel blocker of the NMDA receptor.
Caption: Mechanism of Neramexane as an NMDA receptor open-channel blocker.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of this compound to prepare a 10-50 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of this compound (Molecular Weight = 265.41 g/mol ).
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Electrophysiology
Materials:
-
This compound stock solution (in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other desired external recording solution
-
Calibrated micropipettes
Protocol:
-
Thaw a single aliquot of the this compound stock solution to room temperature and vortex briefly.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the aCSF. It is critical to ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity.
-
Add the calculated volume of the stock solution to the aCSF. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of aCSF (final DMSO concentration will be 0.1%).
-
Mix the working solution thoroughly by gentle inversion or vortexing.
-
Prepare the working solution fresh on the day of the experiment. The stability of Neramexane in aCSF over extended periods has not been extensively documented.
Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram outlines a typical workflow for utilizing this compound in a whole-cell patch-clamp experiment to study its effect on NMDA receptor-mediated currents.
Caption: Workflow for a patch-clamp experiment with Neramexane.
Protocol for Whole-Cell Voltage-Clamp Recording
This protocol provides a general guideline for recording NMDA receptor-mediated currents and assessing the effect of Neramexane. Specific parameters may need to be optimized for the preparation being studied.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
To isolate NMDA receptor currents: Add antagonists for AMPA and GABA receptors to the aCSF (e.g., 10 µM NBQX and 100 µM picrotoxin).
Procedure:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain a gigaseal (>1 GΩ) on a target neuron using a patch pipette filled with the internal solution.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of the NMDA receptors.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by puff application of NMDA.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Allow the drug to perfuse for a sufficient time to reach equilibrium (typically 5-10 minutes).
-
Record NMDA receptor-mediated currents in the presence of Neramexane.
-
To assess the reversibility of the block, perfuse the chamber with control aCSF to wash out the drug.
-
Record the recovery of the NMDA receptor-mediated currents.
-
Analyze the data to determine the extent of block, and any changes in current kinetics.
Disclaimer
This document provides general guidance and protocols. Researchers should consult relevant literature and optimize protocols for their specific experimental needs. The stability and efficacy of this compound may vary depending on the specific experimental conditions.
References
- 1. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neramexane Mesylate in Animal Models of Tinnitus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane Mesylate is a pharmacological agent investigated for its potential therapeutic effects in the management of subjective tinnitus. Its proposed efficacy stems from a dual mechanism of action, functioning as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] Both of these receptor systems are implicated in the pathophysiology of tinnitus, making Neramexane a compound of significant interest. This document provides detailed application notes and prototypical experimental protocols for the investigation of this compound in established animal models of tinnitus.
While extensive clinical trial data in humans exist for Neramexane, detailed preclinical data from animal models are not widely published. The following protocols and data tables are therefore based on established methodologies for testing similar compounds in tinnitus research and serve as a guide for researchers in this field.
Application Notes
Scientific Rationale
The therapeutic potential of this compound in tinnitus is attributed to its interaction with two key receptor systems in the auditory pathway:
-
NMDA Receptor Antagonism: Tinnitus is hypothesized to be associated with excitotoxicity and aberrant neuronal hyperactivity in the auditory cortex, potentially mediated by excessive glutamate, the primary excitatory neurotransmitter. By acting as a non-competitive NMDA receptor antagonist, Neramexane is thought to mitigate this excitotoxicity, thereby reducing the neuronal hyperexcitability that may underlie the perception of phantom sounds.
-
α9α10 Nicotinic Acetylcholine Receptor Antagonism: The α9α10 nAChRs are prominently expressed on outer hair cells in the cochlea and are involved in the efferent olivocochlear pathway, which modulates auditory sensitivity. Dysfunction in this pathway may contribute to the generation of tinnitus. Neramexane's antagonistic action at these receptors could potentially normalize auditory processing at the periphery.
Animal Models of Tinnitus
To evaluate the efficacy of this compound, established animal models that induce tinnitus-like behavior are recommended. The two most common models are:
-
Salicylate-Induced Tinnitus: High doses of sodium salicylate, the active component of aspirin, are known to reliably and reversibly induce tinnitus in both humans and animals. This model is useful for screening compounds that may alleviate the perception of tinnitus.
-
Noise-Induced Tinnitus: Exposure to loud noise can cause permanent tinnitus. This model is relevant for studying tinnitus that arises from acoustic trauma and for evaluating the potential of a compound to either prevent the development of tinnitus or treat chronic tinnitus.
Behavioral Assessment of Tinnitus
The most widely accepted method for assessing tinnitus in animal models is the Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) reflex. This method relies on the principle that a brief silent gap in a continuous background noise, presented just before a startling stimulus, will inhibit the startle reflex in a normal animal. In an animal experiencing tinnitus, the phantom sound is thought to "fill in" the silent gap, leading to a reduced inhibition of the startle reflex. The degree of startle inhibition can thus be used as a behavioral correlate of tinnitus.
Data Presentation
The following table is a hypothetical representation of quantitative data that could be generated from a study evaluating this compound in a salicylate-induced tinnitus model in rats, using the GPIAS paradigm.
| Treatment Group | Dose (mg/kg) | Mean GPIAS (%) at Tinnitus Frequency (16 kHz) | Standard Deviation | p-value vs. Salicylate Control |
| Vehicle Control | N/A | 85.2 | 5.1 | <0.001 |
| Salicylate Control | N/A | 32.5 | 6.8 | - |
| This compound | 5 | 45.8 | 7.2 | <0.05 |
| This compound | 10 | 62.1 | 6.5 | <0.01 |
| This compound | 20 | 75.4 | 5.9 | <0.001 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
This section provides a detailed, prototypical protocol for assessing the efficacy of this compound in a salicylate-induced tinnitus model in rats using GPIAS.
Animals
-
Species: Male Wistar rats
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Housing: Standard laboratory conditions (12:12h light-dark cycle, 22±2°C, food and water ad libitum). Acclimatize animals for at least 7 days before the experiment.
Tinnitus Induction
-
Agent: Sodium Salicylate (Sigma-Aldrich)
-
Preparation: Dissolve in sterile saline (0.9% NaCl) to a concentration of 100 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 300 mg/kg. Behavioral testing is typically performed 2-4 hours post-injection when tinnitus is expected to be present.
This compound Administration
-
Compound: this compound (source)
-
Preparation: Dissolve in sterile saline or another appropriate vehicle.
-
Dosing: Based on clinical trial data and studies of similar NMDA antagonists, a dose range of 5, 10, and 20 mg/kg could be explored.
-
Administration: Administer via i.p. injection 30-60 minutes prior to the GPIAS testing session. A vehicle control group and a salicylate-only control group must be included.
Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) Protocol
-
Apparatus: A startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for delivering background noise and startle stimuli, and a sensor platform to measure the whole-body startle response.
-
Calibration: Calibrate the sound level meter before each testing session.
-
Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background noise.
-
Background Noise: Continuous narrow-band noise centered at various frequencies (e.g., 8, 12, 16, 20 kHz) at an intensity of 60 dB SPL.
-
Gap Prepulse: A 50 ms silent gap embedded within the background noise.
-
Startle Stimulus: A 20 ms broadband white noise burst at 110 dB SPL.
-
Inter-stimulus Interval (ISI): The time between the end of the gap and the onset of the startle stimulus should be 50 ms.
-
Trial Types:
-
Startle-only trials: Startle stimulus presented alone.
-
Gap-plus-startle trials: Gap prepulse followed by the startle stimulus.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Session Structure: Present trials in a pseudorandom order with a variable inter-trial interval (average of 30 seconds). Each session should consist of multiple presentations of each trial type for each background noise frequency.
Data Analysis
-
Measure the peak startle amplitude for each trial.
-
Calculate the percentage of GPIAS for each background frequency using the formula: %GPIAS = 100 - [(mean startle amplitude with gap) / (mean startle amplitude without gap)] * 100
-
A significant reduction in %GPIAS at a specific frequency in the salicylate group compared to the vehicle control is indicative of tinnitus at that frequency.
-
Compare the %GPIAS of the Neramexane-treated groups to the salicylate control group using statistical tests such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's). A significant increase in %GPIAS in a Neramexane-treated group suggests a reduction in tinnitus-like behavior.
Visualizations
Proposed Dual Mechanism of Action of this compound in Tinnitus
Caption: Dual mechanism of Neramexane in tinnitus.
Prototypical Experimental Workflow for Evaluating Neramexane in an Animal Model of Tinnitus
Caption: Experimental workflow for Neramexane evaluation.
References
- 1. Review of Pharmacotherapy for Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for Neramexane Mesylate Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the administration of Neramexane Mesylate in preclinical research settings. The following information is intended to serve as a comprehensive resource for designing and executing in vivo studies involving this NMDA receptor antagonist.
Mechanism of Action: NMDA Receptor Antagonism
This compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+) that is triggered by the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine). This modulation of glutamatergic neurotransmission underlies its therapeutic potential in various neurological and psychiatric disorders.
Signaling Pathway of this compound
Caption: Mechanism of Neramexane as an NMDA receptor antagonist.
Experimental Protocols
The following are detailed protocols for common routes of administration for this compound in preclinical rodent models. It is crucial to adhere to institutional guidelines (IACUC) for animal handling and welfare.
Intraperitoneal (IP) Injection
This is a common route for systemic administration in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, or 20% DMSO in saline for compounds with low aqueous solubility)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. If using a suspension, ensure it is uniformly mixed before each injection.
-
Note: For a compound with similar properties, memantine, it is often dissolved in 0.9% saline.[1]
-
-
Animal Preparation:
-
Injection:
-
Position the animal with its head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Oral Gavage (PO)
This method ensures a precise dose is delivered directly to the stomach.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile syringes
-
Gavage needles (flexible or stainless steel with a ball-tip; 18-20 gauge for mice, 16-18 gauge for rats)[3]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension in the chosen vehicle.
-
-
Animal Preparation and Gavage Needle Measurement:
-
Weigh the animal. The maximum recommended oral gavage volume is 10 mL/kg for mice and 10-20 mL/kg for rats.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the animal's nose. Do not insert the needle past this mark.
-
-
Administration:
-
Restrain the animal firmly, keeping the head and body in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Administer the solution slowly.
-
Withdraw the needle gently along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Data Presentation
The following tables provide a template for presenting quantitative data from preclinical studies with this compound. The data presented are hypothetical and should be replaced with experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intraperitoneal | 10 | 150 ± 25 | 0.5 | 450 ± 50 | 2.5 ± 0.3 |
| Oral Gavage | 20 | 90 ± 15 | 1.0 | 380 ± 40 | 2.8 ± 0.4 |
Table 2: Behavioral Effects of this compound in a Rodent Model of Cognitive Impairment (Example)
| Treatment Group | Dose (mg/kg, IP) | Latency to Find Platform (s) | Distance Traveled (m) |
| Vehicle Control | - | 55 ± 8 | 12 ± 2 |
| Disease Model + Vehicle | - | 110 ± 15 | 25 ± 4 |
| Disease Model + Neramexane | 5 | 80 ± 10 | 18 ± 3 |
| Disease Model + Neramexane | 10 | 65 ± 9 | 15 ± 2 |
Experimental Workflows
The following diagrams illustrate typical workflows for preclinical studies involving this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Workflow for a preclinical behavioral study.
References
Application Notes and Protocols for Studying Synaptic Plasticity and LTP with Neramexane Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Neramexane Mesylate and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1][2] Long-Term Potentiation (LTP) is a primary experimental model for this process, representing a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][4] The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP at excitatory synapses.[5] Its activation allows for calcium influx into the postsynaptic neuron, triggering a cascade of molecular events that lead to a sustained increase in synaptic efficacy.
This compound is a moderate-affinity, uncompetitive antagonist of the NMDA receptor. It acts as a voltage-dependent open-channel blocker with fast blocking and unblocking kinetics. These properties distinguish it from other NMDA receptor antagonists, such as the irreversible blocker MK-801 or the competitive antagonist AP5. Neramexane's mechanism allows it to preferentially block the excessive, pathological activation of NMDA receptors while permitting their normal, physiological function. This makes Neramexane a valuable pharmacological tool for dissecting the specific roles of NMDA receptor activity in the induction and maintenance of synaptic plasticity and for investigating potential therapeutic strategies in neurodegenerative diseases.
Mechanism of Action of this compound
Neramexane functions as an open-channel blocker of the NMDA receptor. The induction of LTP at many central synapses, such as the Schaffer collateral-CA1 pathway in the hippocampus, is initiated by the release of glutamate from the presynaptic terminal. Glutamate binds to both AMPA and NMDA receptors on the postsynaptic membrane. The initial influx of sodium ions through AMPA receptors causes a depolarization of the postsynaptic membrane. This depolarization displaces a magnesium ion (Mg²⁺) that normally blocks the NMDA receptor channel at resting membrane potential.
The removal of the Mg²⁺ block allows the NMDA receptor channel to open, permitting a significant influx of calcium (Ca²⁺). This rise in intracellular Ca²⁺ acts as a critical second messenger, activating downstream signaling pathways, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which are essential for the expression of LTP.
Neramexane exerts its effect by entering and physically blocking the NMDA receptor's ion channel only when it is in the open state (i.e., after glutamate binding and membrane depolarization). Because it is a voltage-dependent antagonist, its blocking action is most effective during periods of significant neuronal depolarization. Its fast kinetics mean that it can rapidly dissociate from the channel once the membrane potential repolarizes, allowing for the physiological function of the synapse to resume.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Uncompetitive, voltage-dependent, open-channel NMDA receptor antagonist | |
| Affinity | Low-to-moderate | |
| Binding Kinetics | Fast on/off rates | |
| Ki (vs. [3H]-MK-801) | 1 - 100 µM | |
| IC50 (vs. NMDA in hippocampal neurons) | 1.29 ± 0.20 µM (at -70 mV) | |
| Other Targets | α9α10 nicotinic cholinergic receptor antagonist |
Table 2: Typical Experimental Parameters for in vitro LTP Studies in Rodent Hippocampal Slices
| Parameter | Typical Value / Range | Reference |
| Animal Model | Male Wistar rats or mice (6-8 weeks old) | |
| Slice Preparation | Transverse hippocampal slices | |
| Slice Thickness | 400 µm | |
| Recording Method | Extracellular field potential recording | |
| Recording Location | CA1 Stratum Radiatum | |
| Stimulation Location | Schaffer Collateral Pathway | |
| ACSF Temperature | 31°C - 34°C | |
| Baseline Recording Duration | 30 - 60 minutes | |
| Baseline Stimulation Frequency | 0.033 - 0.1 Hz | |
| LTP Induction Protocol (HFS) | 1-3 trains of 100 Hz for 1 second | |
| Post-Induction Recording | ≥ 60 minutes | |
| Neramexane Concentration | 1 - 10 µM (application-dependent) |
Experimental Protocols
Protocol 1: Induction and Inhibition of LTP in Acute Hippocampal Slices
This protocol describes the use of this compound to investigate the role of NMDA receptors in LTP induction using extracellular field recordings in the CA1 region of acute rodent hippocampal slices.
Materials and Reagents:
-
Rodent (rat or mouse)
-
Dissection tools
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (ACSF), carbogenated (95% O₂, 5% CO₂)
-
This compound stock solution
-
Interface or submerged recording chamber
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with ACSF)
-
Micromanipulators
-
Amplifier, digitizer, and data acquisition software
Methodology:
-
Preparation of Hippocampal Slices:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.
-
Dissect the hippocampi.
-
Cut 400 µm transverse hippocampal slices using a vibratome or tissue chopper.
-
Transfer slices to a holding chamber with carbogenated ACSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiology Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated ACSF at >2 mL/min.
-
Using a micromanipulator, place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).
-
Place a glass recording electrode in the apical dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to produce an fEPSP amplitude that is approximately 30-40% of the maximal response.
-
Record a stable baseline for at least 30 minutes. The response is considered stable if there is less than 5% drift.
-
-
Application of this compound:
-
Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 5 µM).
-
Allow the drug to perfuse for 20-30 minutes to ensure equilibration within the tissue while continuing baseline stimulation.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single train of 100 pulses at 100 Hz for 1 second. Other protocols like theta-burst stimulation (TBS) can also be used.
-
-
Post-Induction Recording:
-
Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes.
-
In a control experiment (without Neramexane), this protocol should induce a stable potentiation of the fEPSP slope of >150% of the baseline.
-
In the presence of an effective concentration of Neramexane, the induction of LTP should be significantly inhibited.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the data by expressing the fEPSP slope as a percentage of the average slope during the last 10 minutes of the baseline recording period.
-
Compare the magnitude of potentiation (average of the last 10 minutes of recording) between the control and Neramexane-treated groups using appropriate statistical tests.
-
Application Notes
This compound is a versatile tool for probing the nuances of NMDA receptor function in synaptic plasticity. Its unique pharmacological profile offers several advantages for experimental design.
-
Dissecting Physiological vs. Pathological Activity: Due to its moderate affinity, Neramexane can be used at concentrations that preferentially inhibit the sustained, high levels of NMDA receptor activation associated with excitotoxicity or strong tetanic stimulation, while having less effect on the transient activation seen during basal synaptic transmission. This allows researchers to isolate the effects of plasticity-inducing stimuli.
-
Use-Dependency for Probing Active Synapses: As an open-channel blocker, Neramexane only affects receptors that have been activated by glutamate. This "use-dependent" property is valuable for studying activity-dependent processes, ensuring that the antagonist's effects are localized to synapses that are actively participating in the plasticity event.
-
Reversibility and Temporal Control: Unlike irreversible blockers like MK-801, the fast kinetics of Neramexane allow for its effects to be washed out. This enables experimental designs where the NMDA receptor function can be inhibited during a specific temporal window (e.g., only during LTP induction) and then restored to study subsequent synaptic events.
-
Comparison with Other Antagonists: Performing experiments in parallel with other NMDA receptor antagonists can yield significant insights. For example, comparing the effects of Neramexane with a competitive antagonist like AP5 can help differentiate between the roles of receptor binding and channel permeation in plasticity.
References
- 1. Neuroplasticity in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal plasticity and its role in Alzheimer’s disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. 18.4 Synaptic Mechanisms of Long-Term Memory - Introduction to Behavioral Neuroscience | OpenStax [openstax.org]
- 5. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Neramexane Mesylate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is under investigation for various neurological disorders. To support pharmacokinetic, toxicokinetic, and clinical studies, robust and reliable analytical methods for the quantification of Neramexane Mesylate in biological matrices are essential. These application notes provide detailed protocols for the determination of Neramexane in plasma and urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity.
The following protocols are based on established methodologies for the analysis of structurally similar compounds, such as Memantine, and serve as a comprehensive guide for method development and validation.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of Neramexane in biological samples due to its superior sensitivity, specificity, and high-throughput capabilities. The method involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract Neramexane from the complex biological matrix and remove potential interferences. Two common and effective techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
1. Protein Precipitation (PPT) Protocol for Plasma Samples
This is a rapid and simple method suitable for high-throughput analysis.
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Neramexane-d6) in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard (IS) solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) Protocol for Plasma and Urine Samples
LLE offers a cleaner extract compared to PPT, which can minimize matrix effects.
-
Reagents and Materials:
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) solution (e.g., Neramexane-d6) in methanol
-
Ammonium hydroxide solution (5%)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of the plasma or urine sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of Internal Standard (IS) solution and vortex briefly.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
Chromatographic Separation
A reversed-phase C18 column is suitable for retaining and separating Neramexane from other components.
-
HPLC System: A system capable of delivering a gradient flow.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
-
Mass Spectrometer: A triple quadrupole instrument.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Neramexane: m/z 196.2 → 179.2 (Quantifier), m/z 196.2 → 91.1 (Qualifier)
-
Neramexane-d6 (IS): m/z 202.2 → 185.2
-
(Note: These transitions are predicted based on the structure of Neramexane and should be optimized experimentally.)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation: Quantitative Parameters
The following table summarizes the expected performance characteristics of a validated HPLC-MS/MS method for this compound, based on typical values for similar bioanalytical assays.[1][2][3]
| Parameter | Expected Value in Plasma | Expected Value in Urine |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 80% | > 80% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Experimental Workflows and Signaling Pathways (Visualized)
References
- 1. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: Fluorescent Labeling of Neramexane Mesylate for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is structurally related to memantine and acts as an open-channel blocker of the NMDA receptor ion channel, a mechanism that is voltage-dependent.[1][3] This mode of action allows Neramexane to preferentially block excessive pathological NMDA receptor activity while preserving normal physiological function.[3] Additionally, Neramexane has shown antagonistic properties at α9α10 nicotinic acetylcholine receptors and 5-HT3 serotonin receptors. Due to its pharmacological profile, Neramexane has been investigated for various neurological and psychiatric disorders, including Alzheimer's disease, tinnitus, and pain.
Visualizing the subcellular distribution and target engagement of small molecule drugs like Neramexane is crucial for understanding their mechanism of action and optimizing their therapeutic potential. Fluorescent labeling offers a powerful method for real-time tracking of small molecules within living cells. This document provides detailed protocols for the fluorescent labeling of Neramexane Mesylate and its application in cellular imaging to study its interaction with neuronal cells.
Mechanism of Action: Neramexane at the NMDA Receptor
Neramexane exerts its primary therapeutic effect by modulating the activity of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication. Under conditions of excessive glutamate release, as seen in various neuropathological states, NMDA receptors become overactivated, leading to an influx of Ca2+ and subsequent excitotoxicity. Neramexane, as an uncompetitive antagonist, enters and blocks the open NMDA receptor channel, thereby preventing this pathological ion flow.
Caption: Signaling pathway of Neramexane at the NMDA receptor.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a method for conjugating an amine-reactive fluorescent dye to the primary amine of Neramexane. Neramexane is a cyclohexylamine derivative, presenting a primary amine that can be targeted for labeling. We have selected a succinimidyl ester (SE) derivative of a green-fluorescent dye for this purpose due to the high efficiency and specificity of the reaction between NHS esters and primary amines under mild conditions.
Materials:
-
This compound
-
Amine-reactive green fluorescent dye, succinimidyl ester (e.g., Alexa Fluor™ 488 NHS Ester or similar)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer and Fluorometer for characterization
Procedure:
-
Preparation of Neramexane Free Base:
-
Dissolve this compound in a minimal amount of deionized water.
-
Add a saturated solution of sodium bicarbonate to basify the solution to pH ~9-10, converting the mesylate salt to the free base.
-
Extract the Neramexane free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free base.
-
-
Conjugation Reaction:
-
Dissolve the Neramexane free base in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.
-
Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the Neramexane solution.
-
Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Slowly add a 1.0 to 1.2 molar equivalent of the dye stock solution to the stirring Neramexane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., dichloromethane:methanol, 9:1 v/v). The fluorescently labeled product should have a different Rf value than the starting materials and be visible under UV light.
-
-
Purification of Fluorescently Labeled Neramexane (Neramexane-Fluor):
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using reverse-phase HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase.
-
Collect the fractions containing the desired fluorescent product.
-
-
Characterization:
-
Confirm the identity and purity of the Neramexane-Fluor conjugate by mass spectrometry.
-
Determine the concentration and photophysical properties (excitation/emission maxima, quantum yield, and extinction coefficient) using a spectrophotometer and fluorometer.
-
Table 1: Hypothetical Photophysical Properties of Neramexane-Fluor
| Property | Value |
| Fluorophore | Green Fluorescent Dye |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 519 nm |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.90 |
| Purity (by HPLC) | >95% |
Protocol 2: Cellular Imaging with Fluorescently Labeled Neramexane
This protocol outlines the use of the synthesized Neramexane-Fluor for imaging its localization in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Caption: Experimental workflow for cellular imaging with Neramexane-Fluor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Neramexane-Fluor stock solution (in DMSO)
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Confocal or two-photon microscope
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cellular Labeling:
-
Prepare a working solution of Neramexane-Fluor in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 100 nM to 5 µM is recommended.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Neramexane-Fluor containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Control Experiments:
-
Autofluorescence Control: Image unlabeled cells using the same imaging parameters to assess the level of endogenous fluorescence.
-
Competition Assay: To demonstrate target-specific binding, pre-incubate a separate set of cells with a 100-fold excess of unlabeled this compound for 30 minutes before adding the Neramexane-Fluor solution.
-
-
Imaging:
-
After incubation, wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh, pre-warmed medium or PBS to the dishes.
-
If desired, counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using a confocal or two-photon microscope with appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain (e.g., excitation at 488 nm and emission collection at 500-550 nm for a green dye).
-
-
Data Analysis:
-
Acquire images from multiple fields of view for each condition.
-
Quantify the fluorescence intensity in different cellular regions (e.g., cytoplasm, nucleus, membrane) using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between the Neramexane-Fluor treated cells and the competition assay control to determine the specificity of the signal.
-
Table 2: Illustrative Quantitative Data from Cellular Imaging
| Condition | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Unlabeled Cells (Autofluorescence) | 15.2 ± 3.1 |
| Neramexane-Fluor (1 µM) | 285.6 ± 25.8 |
| Neramexane-Fluor (1 µM) + Unlabeled Neramexane (100 µM) | 45.9 ± 8.7 |
Expected Results and Interpretation
The successful synthesis of Neramexane-Fluor will yield a highly pure and fluorescent conjugate. In cellular imaging experiments, Neramexane-Fluor is expected to accumulate in neuronal cells. Given its mechanism of action at the NMDA receptor located on the plasma membrane, a significant portion of the fluorescence signal may be associated with the cell membrane and potentially internalized into vesicular structures. The competition assay is critical; a significant reduction in fluorescence intensity in the presence of excess unlabeled Neramexane would indicate that the fluorescent probe binds specifically to the same sites as the parent drug. These results would provide valuable insights into the cellular uptake, distribution, and target engagement of Neramexane, aiding in its further development as a therapeutic agent.
References
Safety guidelines for handling and disposal of Neramexane Mesylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for laboratory research purposes only and is not for human or veterinary use. These guidelines are based on general knowledge of handling chemical compounds and publicly available data for Neramexane Mesylate. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the official SDS from the supplier before handling this compound. All laboratory personnel must be trained in the proper handling of potentially hazardous chemicals and follow all institutional and national safety regulations.
Introduction
This compound is a memantine-related compound that acts as a low-to-moderate affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3][4] It has been investigated for its neuroprotective effects and potential therapeutic applications in a variety of central nervous system disorders, including Alzheimer's disease and tinnitus.[1] These application notes provide essential safety guidelines, handling protocols, and disposal procedures for laboratory personnel working with this compound.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO₃S | |
| Molecular Weight | 265.41 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% |
Table 2: GHS Hazard Classification (Anticipated)
This classification is based on general knowledge of similar compounds and should be confirmed with a specific SDS.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Safety and Handling Precautions
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure to this compound.
-
Gloves: Wear two pairs of nitrile or other chemically resistant gloves tested for use with chemotherapy drugs.
-
Lab Coat: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.
Engineering Controls
-
Fume Hood: All work involving weighing, dissolving, or aliquoting of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
General Handling Procedures
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound and decontaminate them after use.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Minor Spill (Small Amount of Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a detergent solution and then rinse with water.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Restrict access to the area.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Provide details of the spilled substance.
-
Storage and Disposal
Storage
-
Store this compound in a tightly sealed, light-resistant container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the supplier.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
All disposal procedures must comply with local, state, and federal regulations.
-
Do not dispose of the compound down the drain or in the regular trash.
-
Contact your institution's EHS department for specific disposal guidelines.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound for in vitro experiments. All procedures should be performed in a chemical fume hood.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Calibrated balance
-
Sterile conical tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound using its molecular weight (265.41 g/mol ).
-
Wearing appropriate PPE, weigh the calculated amount of this compound powder in a weigh boat inside a chemical fume hood.
-
Carefully transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of solvent to the tube.
-
Cap the tube securely and vortex until the compound is completely dissolved.
-
The stock solution can be aliquoted into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C), protected from light.
-
Clearly label all tubes with the compound name, concentration, solvent, date of preparation, and your initials.
-
Signaling Pathways and Mechanisms of Action
This compound is an antagonist of both NMDA receptors and α9α10 nicotinic acetylcholine receptors. The following diagrams illustrate the general signaling pathways affected by this compound.
References
Application Notes and Protocols for Employing Neramexane Mesylate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane mesylate is a low-to-moderate affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[1] Its mechanism of action involves blocking the ion channel pore when it is in the open state, thereby preventing excessive influx of calcium ions that can lead to excitotoxicity and neuronal damage.[2][3] This property makes Neramexane a compound of interest for various neurological conditions. High-throughput screening (HTS) assays are essential for identifying and characterizing modulators of NMDA receptor activity. This document provides detailed application notes and protocols for employing this compound in common HTS formats.
Mechanism of Action and Signaling Pathway
Neramexane acts as an open-channel blocker of the NMDA receptor.[1] The NMDA receptor is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. This binding, coupled with depolarization of the postsynaptic membrane to relieve magnesium (Mg2+) block, opens the channel and allows for the influx of cations, most notably Calcium (Ca2+).[4] Neramexane then enters the open channel and binds within the pore, physically obstructing the flow of ions. As an uncompetitive antagonist, its binding affinity is increased when the receptor is activated by its agonists.
The influx of Ca2+ through the NMDA receptor activates a cascade of downstream signaling pathways critical for synaptic plasticity, learning, and memory. However, excessive activation leads to excitotoxicity. Key downstream effectors include the activation of calmodulin (CaM), which in turn can activate protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases can phosphorylate various substrates, leading to the activation of the Ras-ERK pathway and the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal survival and plasticity.
High-Throughput Screening (HTS) Assays
Two primary types of fluorescence-based HTS assays are suitable for characterizing NMDA receptor antagonists like this compound: Calcium Flux Assays and Membrane Potential Assays. Automated patch clamp offers a higher fidelity, electrophysiology-based alternative.
Data Presentation
The following table summarizes key quantitative parameters for this compound and other common NMDA receptor antagonists. This data is essential for assay validation and comparison.
| Compound | Type | IC50 / EC50 | Assay Type | Cell Line / Preparation | Reference |
| Neramexane | Uncompetitive Antagonist | 1.29 ± 0.20 µM | Electrophysiology | Hippocampal Neurons | |
| Memantine | Uncompetitive Antagonist | 1.04 ± 0.26 µM | Patch Clamp | Hippocampal Neurons | |
| Ketamine | Uncompetitive Antagonist | 0.43 ± 0.10 µM | Patch Clamp | Hippocampal Neurons | |
| MK-801 | Uncompetitive Antagonist | 0.12 ± 0.01 µM | Patch Clamp | Hippocampal Neurons |
Note: IC50 values can vary depending on the specific assay conditions, including agonist concentrations, cell type, and receptor subunit composition.
Experimental Protocols
High-Throughput Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium influx.
Workflow Diagram:
Detailed Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) into black-walled, clear-bottom 384-well microplates at a density of 12,000 to 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a 2X working solution of a calcium-sensitive dye (e.g., Calcium 6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Gently remove the culture medium from the cell plates and add 25 µL of the 2X dye-loading solution to each well.
-
Incubate the plates for 2 hours at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer. A typical starting concentration for a 10-point curve might be 100 µM.
-
Using an automated liquid handler, add a specified volume (e.g., 12.5 µL) of the compound solutions to the cell plates.
-
Incubate for 10-20 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 4X agonist solution containing glutamate and glycine (e.g., final concentrations of 100 µM each) in the assay buffer.
-
Place the cell and compound plates into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Add 12.5 µL of the 4X agonist solution to each well.
-
Immediately begin measuring the fluorescence intensity kinetically for 3-5 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
-
Normalize the data to controls (e.g., 0% inhibition for vehicle-treated wells and 100% inhibition for a known potent antagonist like MK-801).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Membrane Potential Assay
This assay measures the ability of Neramexane to prevent the depolarization of the cell membrane caused by NMDA receptor activation.
Workflow Diagram:
Detailed Protocol:
-
Cell Preparation:
-
Follow the same procedure as for the Calcium Flux Assay (Section 1, Step 1).
-
-
Dye Loading:
-
Prepare the loading buffer containing the fluorescent membrane potential dye according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium and add an equal volume of the loading buffer to each well (e.g., 25 µL for a 384-well plate).
-
Incubate the plates for 30 minutes at 37°C.
-
-
Compound and Agonist Addition and Signal Detection:
-
Prepare compound and agonist plates as described for the Calcium Flux Assay.
-
Place the plates in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compounds (including this compound).
-
After a brief incubation (as determined by assay optimization), add the NMDA receptor agonists.
-
Measure the change in fluorescence, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
Analyze the data similarly to the Calcium Flux Assay to determine the IC50 values for the inhibition of depolarization.
-
Automated Patch Clamp
For a more direct and detailed electrophysiological characterization, automated patch-clamp systems can be used in a high-throughput manner. This method measures the actual ion flow through the NMDA receptor channels.
Workflow Diagram:
Protocol Outline:
-
Preparation:
-
Harvest cells expressing NMDA receptors and prepare a single-cell suspension.
-
Prepare intracellular and extracellular solutions. The extracellular solution will contain the agonists (glutamate and glycine) and the test compounds.
-
-
Automated Patch Clamp Procedure:
-
Load the cell suspension, solutions, and compounds onto the automated patch clamp system (e.g., SyncroPatch, QPatch).
-
The instrument will automatically trap individual cells, form giga-ohm seals, and establish a whole-cell recording configuration.
-
-
Data Acquisition and Analysis:
-
Apply a voltage protocol to the cells.
-
Perfuse the cells first with an agonist-containing solution to establish a baseline NMDA current.
-
Subsequently, perfuse with a solution containing both the agonists and varying concentrations of this compound.
-
Record the resulting inhibition of the ionic current.
-
Analyze the data to determine the percent inhibition at each concentration and calculate the IC50.
-
Conclusion
The provided protocols for calcium flux, membrane potential, and automated patch clamp assays offer robust methods for characterizing the inhibitory activity of this compound on NMDA receptors in a high-throughput format. The choice of assay will depend on the specific research question, required throughput, and available instrumentation. The calcium flux assay is generally the highest throughput method, while automated patch clamp provides the most detailed mechanistic information. Careful assay optimization and validation using known reference compounds are crucial for generating reliable and reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Neramexane Mesylate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Neramexane Mesylate.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is the methanesulfonate salt of Neramexane, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is investigated for various neurological conditions. Like many small molecule drugs, Neramexane is a lipophilic compound with poor aqueous solubility, which can pose challenges for in vitro experiments, formulation development, and achieving desired bioavailability.[3] While the mesylate salt form is used to improve its physicochemical properties, optimizing its solubility in aqueous solutions is often necessary for consistent and reliable experimental results.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These methods can be broadly categorized as physical and chemical modifications. Key strategies include:
-
pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a non-polar drug.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, forming an inclusion complex with a more hydrophilic exterior.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate and apparent solubility.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
The choice of method depends on the specific experimental requirements, desired concentration, and compatibility with downstream applications.
Q3: How does this compound exert its pharmacological effect?
Neramexane is an uncompetitive NMDA receptor channel blocker.[1][2] Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). When the neuron is depolarized, for instance by the activation of AMPA receptors, the Mg²⁺ block is relieved, allowing glutamate and a co-agonist (glycine or D-serine) to bind and open the channel. This leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger in various signaling pathways crucial for synaptic plasticity, learning, and memory. In pathological conditions with excessive glutamate release, the NMDA receptor can be overactivated, leading to excitotoxicity and neuronal cell death. Neramexane binds within the ion channel when it is open, thereby blocking the excessive influx of Ca²⁺ and mitigating the downstream neurotoxic effects.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the solubilization of this compound.
Problem 1: this compound precipitates out of my aqueous buffer during the experiment.
| Potential Cause | Troubleshooting Step |
| pH of the buffer is not optimal. | Neramexane is a primary amine. Its solubility is expected to be higher at a lower pH where it is protonated. Measure the pH of your final solution. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., pH 4-6). |
| The concentration exceeds its solubility limit at the experimental temperature. | Determine the approximate solubility of this compound in your specific buffer system at the intended temperature. You may need to work at a lower concentration or employ a solubility enhancement technique. |
| "Common ion effect" if using a buffer containing mesylate ions. | While less common, a high concentration of a common ion (mesylate) could theoretically decrease solubility. If feasible, try a different buffer system. |
| Change in temperature during the experiment. | Ensure your experimental setup maintains a constant temperature, as solubility is often temperature-dependent. A decrease in temperature can cause precipitation. |
Problem 2: I am observing inconsistent results in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of this compound. | Visually inspect your stock solution for any undissolved particles. Filter the solution through a 0.22 µm filter before adding it to your cell culture medium. Consider preparing a higher concentration stock in a suitable organic solvent (e.g., DMSO) and then diluting it in the aqueous medium, ensuring the final organic solvent concentration is non-toxic to your cells. |
| Precipitation in the cell culture medium. | Some components of the cell culture medium (e.g., proteins, salts) can affect the solubility of your compound. Prepare the final concentration of this compound in the medium immediately before use and visually inspect for any precipitation. |
| Interaction with plasticware. | Lipophilic compounds can sometimes adsorb to plastic surfaces. Use low-binding microplates and pipette tips if you suspect this is an issue. |
III. Quantitative Data on Solubility Enhancement
The following tables provide illustrative quantitative data on the solubility of this compound under various conditions.
Disclaimer: The following data is illustrative and intended to provide a practical guide for experimental design. Actual solubility should be determined empirically.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Fold Increase (vs. pH 7.4) |
| 4.0 | 5.2 | ~26 |
| 5.0 | 2.8 | ~14 |
| 6.0 | 1.1 | ~5.5 |
| 7.4 | 0.2 | 1 |
| 8.0 | < 0.1 | < 0.5 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound (in pH 7.4 buffer at 25°C)
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) | Fold Increase |
| None | 0 | 0.2 | 1 |
| Ethanol | 10 | 0.8 | 4 |
| 20 | 2.1 | 10.5 | |
| Propylene Glycol | 10 | 1.2 | 6 |
| 20 | 3.5 | 17.5 | |
| PEG 400 | 10 | 1.8 | 9 |
| 20 | 5.0 | 25 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound (in pH 7.4 buffer at 25°C)
| Cyclodextrin | Concentration (% w/v) | Solubility (mg/mL) | Fold Increase |
| None | 0 | 0.2 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5 | 2.5 | 12.5 |
| 10 | 6.8 | 34 | |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 5 | 4.1 | 20.5 |
| 10 | 11.2 | 56 |
IV. Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, and 8.0).
-
Sample Preparation: Add an excess amount of this compound powder to a clear glass vial for each buffer. A good starting point is to add enough powder to ensure a solid phase remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
This protocol provides a simple method for preparing a solid dispersion of this compound with a cyclodextrin to enhance its solubility.
-
Weighing Components: Weigh out the desired molar ratio of this compound and the chosen cyclodextrin (e.g., HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Mixing: Place the cyclodextrin powder in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin to form a paste. Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes. The consistency of the paste should be maintained by adding small amounts of the solvent as needed.
-
Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Scrape the dried complex from the plate, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
V. Visualizations
Caption: NMDA Receptor Signaling Pathway and the Action of Neramexane.
References
Technical Support Center: Optimizing Neramexane Mesylate Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Neramexane Mesylate concentration in in-vitro experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor.[1][2] It also exhibits antagonistic properties at α9α10 nicotinic acetylcholine receptors.[3] By blocking the NMDA receptor channel when it is open, Neramexane modulates glutamatergic neurotransmission. This mechanism is the basis for its investigation in various neurological and psychiatric disorders.
Q2: At what concentration does this compound become cytotoxic?
Specific IC50 values for this compound-induced cytotoxicity across various cell lines are not widely reported in publicly available literature. As with many compounds, cytotoxic effects are cell-type specific and depend on the duration of exposure and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While Neramexane is generally considered to have a good safety profile, high concentrations of NMDA receptor antagonists can induce neuronal apoptosis.[1][4] This is not typically due to direct toxicity but rather an indirect mechanism. Prolonged blockade of NMDA receptors can disrupt normal synaptic activity and trophic support, leading to the activation of programmed cell death pathways. This can involve the activation of caspases, particularly caspase-3 and caspase-6.
Q4: What are the visual signs of cytotoxicity in cell culture after this compound treatment?
Researchers should be vigilant for morphological changes in their cell cultures that may indicate cytotoxicity. These signs include:
-
Rounding and Detachment: Cells may lose their normal morphology, become rounded, and detach from the culture surface.
-
Cell Shrinkage: A decrease in cell size can be an early indicator of apoptosis.
-
Membrane Blebbing: The formation of small, vesicle-like protrusions on the cell surface is a characteristic feature of apoptosis.
-
Increased Debris in Culture Medium: A significant amount of floating debris can indicate widespread cell death.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider using reverse pipetting for viscous cell suspensions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium. Vortex or sonicate if necessary. |
Problem 2: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Concentration Range Too Low | Test a wider and higher range of this compound concentrations. A logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) is often a good starting point. |
| Insufficient Incubation Time | Cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the cytotoxic effects of NMDA receptor antagonists. Consider using a different, potentially more sensitive, neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons). |
| Drug Inactivation | Components in the serum of the culture medium can sometimes bind to and inactivate compounds. Consider reducing the serum concentration if your cell line can tolerate it, or use a serum-free medium for the duration of the drug treatment. |
Problem 3: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final vehicle concentration in the culture medium is low (typically <0.1% for DMSO) and include a vehicle-only control in your experiment. |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can cause cell death. Regularly check your cell cultures for contamination. |
| Poor Cell Health | Ensure you are using healthy, actively dividing cells at a consistent passage number. Cells that are over-confluent or have been passaged too many times can be more sensitive to stress. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound or vehicle control. Include a "maximum LDH release" control by treating some wells with a lysis buffer provided in the kit.
-
Incubate for the desired time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle for the chosen duration.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example of Dose-Response Data for this compound
| This compound (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V/PI) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.2 | 3.5 ± 0.8 |
| 1 | 98.2 ± 4.8 | 6.3 ± 1.5 | 4.1 ± 1.0 |
| 10 | 95.5 ± 6.1 | 8.9 ± 2.1 | 6.8 ± 1.5 |
| 50 | 75.3 ± 8.5 | 24.7 ± 5.3 | 28.2 ± 4.2 |
| 100 | 48.9 ± 7.9 | 51.2 ± 6.8 | 55.7 ± 6.1 |
| 200 | 22.1 ± 5.3 | 78.4 ± 8.2 | 81.3 ± 7.5 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific assays used.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Neramexane Mesylate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Neramexane Mesylate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the methanesulfonate salt of Neramexane, a compound investigated for its potential therapeutic effects.[1][2][3][4][5] Maintaining its chemical integrity during experiments is crucial for obtaining accurate and reproducible results, ensuring the validity of research findings.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the chemical structure of Neramexane (a primary amine with a cyclohexane ring), the primary factors that can contribute to its degradation include exposure to oxidative conditions, high temperatures, and potentially light. Primary amines can be susceptible to oxidation, and cyclohexane rings can undergo photolytic degradation. While stable under neutral conditions, prolonged exposure to harsh acidic or basic conditions could also lead to degradation.
Q3: How should I properly store this compound?
A3: To ensure stability, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. Recommended storage is typically at controlled room temperature (20°C to 25°C or 68°F to 77°F). For long-term storage, refrigeration (2°C to 8°C) might be considered, but freezing should be avoided unless specified by the manufacturer.
Q4: Are there any known incompatibilities with common excipients?
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Discoloration of the sample (e.g., yellowing) | Oxidation of the primary amine group. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared solutions.- Avoid exposure to air and light. |
| Loss of potency or inconsistent results | Degradation of the active pharmaceutical ingredient (API). | - Review storage conditions to ensure they are optimal.- Perform a forced degradation study to identify the conditions under which the compound is unstable.- Use a validated stability-indicating analytical method to accurately quantify the API. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | - Conduct forced degradation studies to intentionally generate and identify potential degradation products.- Use a high-resolution analytical technique like LC-MS to characterize the unknown peaks.- Adjust chromatographic conditions to achieve better separation of the API from its degradants. |
| Precipitation of the sample in solution | Poor solubility or pH-dependent stability. | - Verify the solubility of this compound in your chosen solvent.- Adjust the pH of the solution to a range where the compound is known to be stable and soluble.- Consider the use of co-solvents or other formulation strategies to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent to the original concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.
-
Dissolve the stressed solid in the initial solvent to the original concentration.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS).
Protocol 2: Stability-Indicating HPLC Method for this compound
Due to the lack of a strong chromophore in Neramexane, pre-column derivatization is often necessary for UV detection.
1. Derivatization Reagent:
-
1-Fluoro-2,4-dinitrobenzene (FDNB) or a similar derivatizing agent suitable for primary amines.
2. Derivatization Procedure:
-
To 1 mL of the sample solution, add 1 mL of a borate buffer (pH 9.0).
-
Add 1 mL of the FDNB solution (e.g., 1% in acetonitrile).
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize with a suitable acid (e.g., 0.1 N HCl).
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivatized product (e.g., 360 nm for FDNB).
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of stability studies.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 8.5 | 1 |
| 0.1 N NaOH | 24 hours | 60°C | 5.2 | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 15.8 | 2 |
| Thermal (Solid) | 48 hours | 80°C | 3.1 | 1 |
| Photolytic (Solid) | ICH Q1B | Room Temp | 6.7 | 1 |
Table 2: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Time Point (days) | % Remaining |
| Water | 0 | 100.0 |
| 7 | 99.5 | |
| 14 | 98.9 | |
| Methanol | 0 | 100.0 |
| 7 | 99.8 | |
| 14 | 99.6 | |
| Acetonitrile | 0 | 100.0 |
| 7 | 99.7 | |
| 14 | 99.5 |
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways of Neramexane.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. tsijournals.com [tsijournals.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Neramexane Mesylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of Neramexane Mesylate. The following information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As an open-channel blocker, it enters the ion channel when the receptor is activated by the binding of both glutamate and a co-agonist (glycine or D-serine), thereby preventing excessive calcium influx that can lead to excitotoxicity. This mechanism is thought to be neuroprotective in various neurological disorders.
Q2: What are the known primary off-target effects of this compound?
A2: Besides its primary action on NMDA receptors, Neramexane has been shown to exhibit antagonistic properties at two other ligand-gated ion channels:
-
α9α10 Nicotinic Acetylcholine Receptors (nAChRs): Neramexane acts as a non-competitive antagonist at this receptor subtype.
-
5-HT3 Serotonin Receptors: Neramexane also demonstrates antagonistic activity at 5-HT3 receptors.
These interactions can lead to unintended biological effects that researchers should consider during their experiments.
Q3: Why is it important to consider these off-target effects in my research?
A3: Understanding and accounting for off-target effects is crucial for several reasons:
-
Translational Relevance: Unidentified off-target effects can lead to unexpected side effects in clinical trials, contributing to drug development failure.
-
Experimental Design: Awareness of off-target activities allows for the design of more specific experiments and the inclusion of appropriate controls to isolate and understand the effects of Neramexane on the intended target.
Identifying Off-Target Effects: Experimental Approaches
To characterize the on- and off-target profile of this compound, a combination of in vitro binding and functional assays is recommended.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and key off-targets.
| Target Receptor | Ligand | Assay Type | Reported Affinity (IC₅₀ or Kᵢ) |
| NMDA Receptor | Neramexane | Functional Assay (Electrophysiology) | IC₅₀: 1.29 ± 0.20 µM |
| α9α10 Nicotinic Acetylcholine Receptor | Neramexane | Functional Assay (Electrophysiology) | IC₅₀: 0.39 ± 0.03 µM |
| 5-HT3 Serotonin Receptor | Neramexane | Functional Assay (Electrophysiology) | Potency is reported to be similar to that for the NMDA receptor. A specific IC₅₀ or Kᵢ value is not readily available in the literature. |
-
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
-
Kᵢ: The inhibition constant for a drug; the concentration required to produce half-maximum inhibition.
Experimental Workflow for Target Profiling
The following diagram illustrates a typical workflow for identifying and characterizing the on- and off-target effects of a compound like this compound.
Caption: Workflow for identifying and characterizing off-target effects.
Detailed Experimental Protocols
The following are generalized protocols for key assays. Researchers should optimize these protocols for their specific experimental conditions.
NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Neramexane for the NMDA receptor using [³H]MK-801, a high-affinity channel blocker.[3]
Materials:
-
Radioligand: [³H]MK-801
-
Unlabeled Ligand for Non-Specific Binding (NSB): 10 µM MK-801
-
Membrane Preparation: Rat cortical synaptosomes or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of Neramexane.
-
-
Reaction Mixture (per well):
-
Total Binding: 50 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of [³H]MK-801.
-
Non-Specific Binding: 50 µL of 10 µM unlabeled MK-801, 100 µL of membrane preparation, and 50 µL of [³H]MK-801.
-
Competition: 50 µL of Neramexane dilution, 100 µL of membrane preparation, and 50 µL of [³H]MK-801.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Neramexane.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
α9α10 Nicotinic Acetylcholine Receptor Functional Assay
This protocol describes a calcium flux assay to measure the antagonistic activity of Neramexane at α9α10 nAChRs expressed in a mammalian cell line.[4]
Materials:
-
Cell Line: HEK293 cells stably expressing human α9 and α10 nAChR subunits.[4]
-
Agonist: Acetylcholine (ACh)
-
Calcium Indicator Dye: Fluo-4 AM or similar
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the α9α10-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Remove the growth medium and wash the cells with assay buffer.
-
Add the calcium indicator dye solution to each well and incubate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject a pre-determined concentration of ACh (e.g., EC₈₀) into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of wells with agonist alone (100%) and no agonist (0%).
-
Plot the percent inhibition against the log concentration of Neramexane.
-
Determine the IC₅₀ value using non-linear regression.
-
5-HT3 Serotonin Receptor Functional Assay
This protocol describes a calcium flux assay to assess the antagonistic effect of Neramexane on 5-HT3 receptors.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor.
-
Agonist: Serotonin (5-HT)
-
Calcium Indicator Dye: Fluo-4 AM or similar
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the 5-HT3A-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere and grow.
-
Dye Loading: Follow the same procedure as for the α9α10 nAChR functional assay.
-
Compound Addition: Follow the same procedure as for the α9α10 nAChR functional assay, adding serial dilutions of this compound.
-
Fluorescence Measurement:
-
Measure baseline fluorescence in the plate reader.
-
Inject a pre-determined concentration of serotonin (e.g., EC₈₀) and record the fluorescence response.
-
-
Data Analysis: Analyze the data as described for the α9α10 nAChR functional assay to determine the IC₅₀ of Neramexane at the 5-HT3 receptor.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Radioligand is "sticky" or at too high a concentration. 2. Insufficient washing. 3. Too much membrane protein. 4. Filters not adequately blocked. | 1. Use radioligand at or below its Kᴅ. Check radioligand purity. 2. Increase the number and/or volume of washes with ice-cold buffer. 3. Titrate the amount of membrane protein to find the optimal concentration. 4. Ensure filters are pre-soaked in 0.5% PEI. |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Inactive radioligand. 3. Incorrect assay conditions (e.g., buffer, incubation time). | 1. Use a membrane source with higher receptor density or prepare fresh membranes. 2. Check the age and storage of the radioligand; purchase a fresh batch if necessary. 3. Optimize incubation time and temperature. Ensure the buffer composition is appropriate for the receptor. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Inhomogeneous membrane suspension. 3. Inconsistent washing. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex the membrane suspension before and during aliquoting. 3. Ensure the cell harvester provides consistent washing across the plate. |
Functional Cell-Based Assays (Calcium Flux)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Background Ratio | 1. Low receptor expression. 2. Poor dye loading. 3. Cell death or poor cell health. 4. Inactive agonist. | 1. Use a cell line with higher receptor expression or optimize expression conditions. 2. Optimize dye concentration and loading time/temperature. 3. Ensure cells are healthy and not over-confluent. Use fresh culture medium. 4. Prepare fresh agonist solutions. |
| High Baseline Fluorescence | 1. Autofluorescence from compounds or media. 2. Cell stress or death leading to high intracellular calcium. 3. Dye compartmentalization. | 1. Test for compound autofluorescence separately. Use phenol red-free medium. 2. Handle cells gently and ensure optimal culture conditions. 3. Ensure proper dye loading conditions to avoid dye entry into organelles. |
| No Response to Agonist | 1. Non-functional receptors. 2. Incorrect agonist concentration. 3. Problems with the fluidics of the plate reader. | 1. Verify receptor expression and functionality with a known positive control antagonist. 2. Perform an agonist concentration-response curve to determine the optimal concentration. 3. Check the injection system for clogs or bubbles. |
Signaling Pathways and Mitigation of Off-Target Effects
Understanding the signaling pathways associated with on- and off-target receptors can help in designing experiments to mitigate or control for these effects.
On-Target: NMDA Receptor Signaling
Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to activate numerous downstream signaling cascades, including those involving CaMKII, CREB, and ERK, ultimately influencing synaptic plasticity and cell survival.
Caption: Simplified NMDA receptor signaling pathway and site of Neramexane action.
Off-Target 1: α9α10 nAChR Signaling
These receptors are primarily expressed in cochlear hair cells and immune cells. Activation by acetylcholine leads to Ca²⁺ influx and subsequent opening of SK2 potassium channels, causing hyperpolarization.
Caption: α9α10 nAChR signaling and the inhibitory effect of Neramexane.
Off-Target 2: 5-HT3 Receptor Signaling
5-HT3 receptors are non-selective cation channels. Activation by serotonin causes rapid depolarization of neurons in the central and peripheral nervous systems.
Caption: 5-HT3 receptor signaling and the inhibitory action of Neramexane.
Mitigating Off-Target Effects in Experiments
Q4: How can I design my experiments to minimize the impact of Neramexane's off-target effects?
A4: Several strategies can be employed:
-
Use of Selective Antagonists: In experiments where the off-target effect is a concern, co-incubation with a highly selective antagonist for the off-target receptor can help to isolate the on-target effect. For example, to confirm that an observed effect is not mediated by 5-HT3 receptors, you could run a parallel experiment with Neramexane in the presence of a selective 5-HT3 antagonist like ondansetron.
-
Cell Line Selection: Whenever possible, use cell lines that endogenously express the target of interest but lack the off-target receptors. This may require screening different cell lines for receptor expression.
-
Dose-Response Analysis: Carefully titrate the concentration of Neramexane. Given the differences in affinity for its on- and off-targets, it may be possible to find a concentration window where the on-target effect is observed with minimal off-target engagement.
-
Use of Structurally Unrelated Compounds: To confirm that an observed effect is due to the on-target activity, use a structurally unrelated compound with the same on-target mechanism but a different off-target profile.
-
Knockout/Knockdown Approaches: In cell-based or animal models, using CRISPR/Cas9 or RNAi to eliminate the expression of the off-target receptors can provide definitive evidence for the on-target mechanism of action.
References
- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Neramexane Mesylate
Welcome to the technical support center for Neramexane Mesylate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of this compound for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern for in vivo studies?
Q2: My in vivo results with this compound are inconsistent. Could this be a bioavailability issue?
High variability in experimental outcomes is a classic sign of poor bioavailability. When a compound has low solubility, small variations in the gastrointestinal environment of individual animals (e.g., pH, presence of food) can lead to large differences in the amount of drug absorbed. This results in inconsistent plasma and brain concentrations, which can obscure the true dose-response relationship of the compound. Addressing bioavailability is a critical step to ensure reliable and interpretable in vivo data.
Q3: What are the primary strategies to enhance the oral bioavailability of a compound like this compound?
Strategies for improving oral bioavailability primarily focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.
-
Lipid-Based Formulations: These formulations dissolve the drug in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example, which spontaneously form a fine micro- or nanoemulsion upon contact with aqueous GI fluids, facilitating drug absorption.
-
Use of Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an "inclusion complex." This complex is more water-soluble and can increase the drug's apparent solubility and dissolution.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy and greater solubility than the crystalline state.
The choice of strategy depends on the specific physicochemical properties of the drug, such as its Biopharmaceutics Classification System (BCS) class.
Troubleshooting Guide
Problem: I am observing low efficacy or high variability in my animal studies despite administering a calculated dose of this compound.
This troubleshooting workflow will guide you through identifying the cause and selecting an appropriate bioavailability enhancement strategy.
Caption: Troubleshooting workflow for bioavailability issues.
Data Presentation: Impact of Formulation on Bioavailability
While specific pharmacokinetic data for enhanced this compound formulations is not publicly available, the following table illustrates the typical improvements seen when applying a Self-Emulsifying Drug Delivery System (SEDDS) to a poorly soluble drug, Cepharanthine (CEP), as an example. Researchers can expect similar relative improvements when applying such techniques to this compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| CEP Suspension (API) | 15.2 ± 3.5 | 1.0 | 45.8 ± 9.2 | 100 (Reference) |
| CEP-SEDDS | 32.6 ± 6.1 | 0.75 | 93.1 ± 15.7 | 203.46 |
| Data adapted from a pharmacokinetic study in rats. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. |
Experimental Protocols
Here are detailed methodologies for two common and effective bioavailability enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses the lyophilization (freeze-drying) method, which is suitable for creating a stable, solid powder of the inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its higher water solubility and safety profile compared to native β-cyclodextrin.
Objective: To encapsulate this compound within an HP-β-CD cavity to increase its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
-
0.22 µm syringe filter
Methodology:
-
Determine Stoichiometry: A 1:1 molar ratio is the most common for drug-cyclodextrin complexes. Calculate the required mass of this compound and HP-β-CD based on their molecular weights.
-
Dissolution of Host: Dissolve the calculated amount of HP-β-CD in a predetermined volume of deionized water in a glass beaker with continuous stirring.
-
Addition of Guest: Slowly add the calculated amount of this compound powder to the stirring HP-β-CD solution.
-
Complexation: Seal the beaker and allow the mixture to stir at room temperature for 24-72 hours to reach equilibrium. The solution should become clear as the complex forms.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any un-complexed drug particles or impurities.
-
Lyophilization: Freeze the clear solution (e.g., at -80°C) until completely solid. Transfer the frozen sample to a lyophilizer and run a cycle until all the water has sublimated, resulting in a fine, white powder.
-
Storage: Store the resulting inclusion complex powder in a desiccator at room temperature. This powder can be readily dissolved in water or buffer for in vivo administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a liquid SEDDS pre-concentrate for oral administration.
Objective: To dissolve this compound in a lipid-based system that forms a nanoemulsion in the GI tract, enhancing absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath or heating block
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
To do this, add an excess amount of the drug to a fixed volume (e.g., 1 mL) of each excipient. Mix vigorously for 48-72 hours at a controlled temperature (e.g., 37°C). Centrifuge and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the screening.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, mix with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
For each mixture, take a small amount (e.g., 100 µL) and add it to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Observe the emulsification process. Formulations that form a clear or slightly bluish, stable nanoemulsion are considered optimal. Plot these regions on a ternary phase diagram to identify the most robust self-emulsifying area.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Weigh the components accurately into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) to reduce viscosity and ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex or stir until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
-
Characterization & Administration:
-
The pre-concentrate can be administered directly via oral gavage. When it mixes with GI fluids, it will spontaneously form an emulsion.
-
Characterize the resulting emulsion by measuring droplet size (e.g., using Dynamic Light Scattering) to ensure it is in the nano-range (<200 nm), which is ideal for absorption.
-
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The mechanism of action for Neramexane involves the blockade of the NMDA receptor ion channel. Understanding this pathway is crucial for interpreting pharmacodynamic effects.
Caption: Simplified NMDA receptor signaling pathway and site of action for Neramexane.
References
Refining experimental design for studies involving Neramexane Mesylate
This guide provides researchers, scientists, and drug development professionals with detailed technical support for designing and troubleshooting experiments involving Neramexane Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
Neramexane is a moderate-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also exhibits antagonistic properties at the α9α10 nicotinic acetylcholine (nACh) receptor.[1][2][3] As an open-channel blocker of the NMDA receptor, it preferentially enters and blocks the ion channel when it is excessively open, thereby preventing pathological activation while allowing for normal physiological activity.[2] Its dual mechanism of action makes it a compound of interest for various central nervous system disorders.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored in a dry, dark place at 0-4°C.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 2.65 mg of this compound (MW: 265.41 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is a suitable vehicle for in vivo administration of this compound in rodent studies?
The choice of vehicle for in vivo studies is critical and depends on the route of administration and the required dose. For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For intravenous administration, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been used for poorly soluble compounds in rats. It is always recommended to perform tolerability studies for any new vehicle formulation.
Troubleshooting Guides
In Vitro Experiments (Cell-based Assays & Electrophysiology)
Q: I am observing inconsistent results in my neuroprotection assay. What could be the cause?
A: Inconsistent results in neuroprotection assays can stem from several factors:
-
Cell Health and Density: Ensure your neuronal cultures are healthy and plated at a consistent density. Overly confluent or stressed cells can respond variably to excitotoxic insults and neuroprotective agents.
-
Compound Stability: While generally stable, the stability of this compound in your specific cell culture medium over the course of the experiment should be considered. Prepare fresh dilutions from your stock solution for each experiment.
-
Timing of Administration: As an uncompetitive open-channel blocker, the timing of Neramexane application is crucial. It needs to be present when the NMDA receptors are activated to be effective. Ensure that the compound is added either before or concurrently with the excitotoxic agent (e.g., glutamate or NMDA).
-
Concentration of Excitotoxic Agent: The effectiveness of a competitive antagonist can be influenced by the concentration of the agonist. If the concentration of glutamate or NMDA is too high, it may overcome the protective effects of Neramexane. A dose-response curve for the excitotoxic agent should be performed to determine an optimal concentration that induces significant but not overwhelming cell death.
Q: I am having trouble getting a stable patch-clamp recording when applying Neramexane. What are some common issues?
A: Instability in patch-clamp recordings can be due to several factors, some of which are specific to open-channel blockers:
-
Use-Dependent Block: Neramexane's blockade of NMDA receptors is use-dependent, meaning the channels must be open for the drug to bind. If you are not seeing an effect, ensure that your protocol includes sufficient receptor activation (e.g., by applying glutamate or NMDA) to allow Neramexane to enter the channel.
-
Voltage-Dependency: The blocking and unblocking kinetics of Neramexane are voltage-dependent. Be consistent with your holding potential to ensure reproducible results. The IC50 value for Neramexane in hippocampal neurons is 1.29 ± 0.20 µM at a holding potential of -70 mV.
-
Incomplete Washout: Due to its mechanism of trapping within the ion channel, washout of Neramexane may be slower than for competitive antagonists that bind to the external surface of the receptor. Ensure a sufficiently long washout period to allow the drug to dissociate from the channels.
-
Magnesium Block: At resting membrane potentials, NMDA receptors are blocked by magnesium ions (Mg2+). To study the effects of Neramexane on NMDA receptor currents, it is common to use Mg2+-free or low Mg2+ extracellular solutions to relieve this block.
In Vivo Experiments (Animal Models)
Q: I am not observing the expected behavioral effects of this compound in my rodent model. What should I consider?
A: A lack of behavioral effects in vivo can be multifactorial:
-
Pharmacokinetics and Bioavailability: Investigate the pharmacokinetic profile of Neramexane in your specific animal model and route of administration. The dose and dosing schedule should be sufficient to achieve and maintain therapeutic concentrations in the central nervous system.
-
Vehicle and Route of Administration: The choice of vehicle can significantly impact drug solubility, stability, and bioavailability. Ensure the vehicle is appropriate and well-tolerated. The route of administration (e.g., oral gavage, intraperitoneal injection) will also affect the absorption and distribution of the compound.
-
Behavioral Paradigm: The chosen behavioral test must be sensitive to the effects of NMDA or α9α10 nAChR modulation. For example, in tinnitus models, the gap-prepulse inhibition of the acoustic startle (GPIAS) reflex is a commonly used paradigm. Ensure that the parameters of the behavioral test are optimized for your specific research question.
-
Dose Selection: The effective dose in vivo can vary significantly from in vitro concentrations. Clinical trials for tinnitus have used doses of 25, 50, and 75 mg/day in humans. Preclinical studies in rodents will require appropriate dose-ranging studies to determine the optimal therapeutic window.
Quantitative Data Summary
| Parameter | Receptor/System | Value | Species | Reference |
| Ki | NMDA Receptor ([³H]-(+)-MK-801 displacement) | 1.27 µM | Rat (cortical membranes) | |
| IC50 | NMDA-induced inward current | 1.29 ± 0.20 µM (at -70 mV) | Rat (hippocampal neurons) | |
| Clinical Trial Dosage | Tinnitus Treatment | 25, 50, 75 mg/day | Human |
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound in primary cortical neurons.
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture cells in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in sterile, Mg2+-free extracellular solution (e.g., Hanks' Balanced Salt Solution).
-
Carefully remove the culture medium and wash the cells once with warm, Mg2+-free extracellular solution.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Excitotoxic Insult:
-
Prepare a solution of L-glutamate in Mg2+-free extracellular solution. A final concentration of 100 µM is often used, but should be optimized for your specific cell culture.
-
Add the glutamate solution to the wells containing this compound and incubate for 15-30 minutes at 37°C.
-
-
Washout and Recovery:
-
Remove the treatment solution and wash the cells three times with warm, complete culture medium.
-
Return the cells to the incubator and allow them to recover for 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol describes the recording of NMDA receptor-mediated currents from cultured hippocampal neurons.
-
Solutions:
-
External Solution (Mg2+-free): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 µM EDTA, 100 µM glycine; pH 7.2 with NaOH.
-
Internal Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES; pH 7.2 with CsOH.
-
-
Recording Setup:
-
Use an inverted microscope with DIC optics to visualize neurons.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Use a fast perfusion system to apply the external solution containing 1 mM glutamate and 100 µM glycine to evoke NMDA receptor-mediated currents.
-
After establishing a stable baseline response, co-apply this compound at various concentrations with the glutamate/glycine solution.
-
Record the inhibition of the inward current by Neramexane.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of Neramexane.
-
Calculate the percentage of inhibition for each concentration of Neramexane.
-
Construct a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Electrophysiological Recordings with Neramexane Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Neramexane Mesylate in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve potential artifacts in your recordings, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in the nervous system?
This compound is a low-to-moderate affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an antagonist of the α9α10 nicotinic acetylcholine receptor.[1] Its mechanism of action involves blocking the ion channel of these receptors, thereby modulating glutamatergic and cholinergic neurotransmission.
Q2: I'm observing a change in baseline firing rate after applying this compound. Is this an artifact?
Not necessarily. Changes in baseline neuronal activity are an expected pharmacological effect of this compound. As an NMDA receptor antagonist, it can paradoxically increase the firing rate of pyramidal neurons by preferentially decreasing the activity of inhibitory interneurons.[2][3] Additionally, as a nicotinic acetylcholine receptor antagonist, it can modulate neuronal firing rates.[4] It is crucial to distinguish these pharmacological effects from a true artifact like a drifting baseline.
Pharmacological Effect vs. Artifact
| Observation | Potential Cause | How to Differentiate |
| Stable, but altered, firing rate after drug application | Pharmacological Effect: Modulation of NMDA or nicotinic receptors. | The new baseline should be stable and reversible upon washout. The effect should be concentration-dependent. |
| Continuous, slow drift in baseline current or voltage | Artifact: Could be due to electrode drift, unstable liquid junction potential, or changes in osmolarity. | The drift is often unidirectional and does not reverse upon washout. It may be present to a lesser extent before drug application. |
| Sudden, large shifts in baseline | Artifact: Often caused by air bubbles in the perfusion line, mechanical instability, or precipitation of the drug. | Correlates with perfusion line switching or visual observation of precipitates. |
Q3: What is the recommended vehicle for dissolving this compound for electrophysiology experiments?
This compound is soluble in Dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your physiological recording solution (e.g., aCSF).
Q4: Can the vehicle (DMSO) cause artifacts in my recordings?
Yes, high concentrations of DMSO can have direct effects on neuronal activity and recording stability. It is crucial to keep the final concentration of DMSO in your recording chamber as low as possible, typically below 0.1%.
Potential Effects of DMSO in Electrophysiology
| DMSO Concentration | Potential Effects | Mitigation Strategy |
| > 0.5% | Can alter membrane properties, affect ion channel function, and induce changes in neuronal excitability. | Always use the lowest possible final DMSO concentration. Prepare a high-concentration stock solution. |
| Any concentration | Can alter the osmolarity of the recording solution if not accounted for. | Calculate and adjust the osmolarity of your final drug solution to match your base recording solution. |
| Vehicle Control | Not accounting for the vehicle can lead to misinterpretation of results. | Always perform vehicle control experiments where you apply the same final concentration of DMSO without the drug. |
Troubleshooting Guides
Issue 1: Baseline Instability (Drift or Jumps) After this compound Application
A stable baseline is critical for reliable electrophysiological recordings. The introduction of any new solution via perfusion can reveal or exacerbate underlying stability issues.
Troubleshooting Flowchart for Baseline Instability
References
- 1. GSRS [precision.fda.gov]
- 2. renenyffenegger.ch [renenyffenegger.ch]
- 3. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrow Shapes | Graphviz [graphviz.org]
- 5. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vehicle Selection for Neramexane Mesylate Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for selecting appropriate vehicle controls in experiments utilizing Neramexane Mesylate. Authored for investigators in neuroscience and drug development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a vehicle to dissolve this compound for in vivo studies?
A1: For initial in vivo studies, physiological saline is a recommended starting point, particularly for intravenous, intraperitoneal, or subcutaneous administration. A study involving memantine, a structurally and functionally similar NMDA receptor antagonist, successfully used physiological saline for these routes of administration in rats and mice[1]. For oral administration, memantine has been administered in drinking water, sometimes with 2% sucrose to improve palatability[2]. Given that Neramexane hydrochloride has a reported solubility of 2 mg/mL in warmed water, starting with an aqueous-based vehicle is a logical first step. However, empirical solubility testing of your specific batch of this compound is crucial.
Q2: this compound has limited aqueous solubility. What are my options if it doesn't dissolve sufficiently in saline?
A2: If this compound's solubility in simple aqueous solutions is insufficient for your desired concentration, several alternative strategies can be employed. These include the use of co-solvents, cyclodextrins, or lipid-based formulations. It is critical to always include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.
Q3: Can I use DMSO to dissolve this compound for my experiments?
A3: While this compound is soluble in DMSO[3], its use in neuroscience research, especially for NMDA receptor studies, requires extreme caution. DMSO can have direct effects on neuronal excitability and synaptic transmission, even at very low concentrations. It has been shown to suppress NMDA and AMPA receptor-mediated currents and can be neuroprotective against excitotoxicity, which could confound the results of studies on an NMDA receptor antagonist like Neramexane[4]. If DMSO is unavoidable, its final concentration in the administered solution should be kept to an absolute minimum (ideally below 0.1%) and meticulously matched in the vehicle control group.
Q4: What are cyclodextrins, and how can they be used for this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility and stability[5]. This is a promising strategy for compounds like Neramexane. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for CNS delivery. A feasibility study to form a Neramexane-cyclodextrin inclusion complex is recommended if aqueous solubility is a limiting factor.
Troubleshooting Guide: Common Issues in Vehicle Selection and Preparation
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound in aqueous vehicle upon storage. | Low aqueous solubility; instability of the solution. | 1. Confirm Maximum Solubility: Empirically determine the maximum stable concentration in your chosen vehicle. 2. pH Adjustment: Test the effect of pH on solubility. Neramexane is a weak base, so a slightly acidic pH may improve solubility. Ensure the final pH is physiologically compatible. 3. Fresh Preparation: Prepare solutions fresh on the day of the experiment to minimize degradation. 4. Consider Alternative Vehicles: If precipitation persists, explore the use of solubilizing agents like cyclodextrins. |
| Inconsistent or unexpected behavioral/physiological effects in the vehicle control group. | The vehicle itself is biologically active. | 1. Review Vehicle Properties: Research the known biological effects of your chosen vehicle. DMSO, for example, has known effects on neuronal activity. 2. Reduce Vehicle Concentration: If using co-solvents like DMSO or ethanol, minimize their final concentration. 3. Switch to a More Inert Vehicle: Consider using vehicles with a lower potential for biological activity, such as saline, PBS, or cyclodextrin solutions. A study on various vehicles found 10% (v/v) DMSO to be well-tolerated in rats for 28 days, but caution is still advised for neuro-specific endpoints. |
| Difficulty achieving the desired high concentration for in vivo dosing. | The intrinsic solubility of this compound is the limiting factor. | 1. Formulation Strategies: Employ advanced formulation techniques such as the use of co-solvents (e.g., polyethylene glycol - PEG), surfactants, or creating a suspension. 2. Cyclodextrin Complexation: This is a highly effective method for increasing the apparent solubility of hydrophobic drugs. 3. Route of Administration: Consider if a different route of administration that allows for a smaller volume of a more concentrated solution is feasible. |
Key Experimental Protocols & Data
Solubility and Vehicle Recommendations
The following table summarizes potential vehicles for this compound based on its known properties and data from similar compounds. It is imperative to empirically determine the solubility and stability of your specific compound in the chosen vehicle before initiating experiments.
| Vehicle | Composition | Route of Administration | Pros | Cons & Considerations |
| Physiological Saline | 0.9% NaCl in sterile water | IV, IP, SC, Oral | Isotonic, low biological activity. | Limited solubility for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Standard PBS formulation | IV, IP, SC, Oral | Buffered, isotonic. | Similar solubility limitations to saline. |
| Aqueous Solution with Co-solvent | e.g., <10% Ethanol, <5% DMSO in saline | IV, IP, SC, Oral | Increased solubility. | Potential for vehicle-induced biological effects. Must use a low concentration and a dedicated vehicle control. |
| Cyclodextrin Solution | e.g., 20-40% HP-β-CD in water | IV, IP, SC, Oral | Significantly increases aqueous solubility, can improve CNS penetration. | Can alter pharmacokinetics. Potential for nephrotoxicity at high doses with some cyclodextrins. |
| Drinking Water | This compound added directly | Oral | Easy for chronic administration. | Inaccurate dosing if water intake varies. Potential for stability issues over time. |
Protocol for Preparation of this compound in Physiological Saline (for in vivo use)
-
Determine Required Concentration: Calculate the desired final concentration of this compound (e.g., in mg/mL) based on the target dose (mg/kg) and the injection volume for your animal model.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile container, add a small volume of sterile physiological saline to the powder to create a slurry.
-
Gentle Warming & Agitation: Gently warm the solution (e.g., to 37°C) while stirring or vortexing to aid dissolution. Based on data for the hydrochloride salt, warming may be necessary. Avoid excessive heat to prevent degradation.
-
Bring to Final Volume: Once dissolved, add physiological saline to reach the final desired volume.
-
Sterile Filtration: For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of particulates.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling and Neramexane's Mechanism of Action
Neramexane is an uncompetitive antagonist of the NMDA receptor. This means it binds within the ion channel pore only when the channel is open, following the binding of glutamate and a co-agonist (glycine or D-serine). This action blocks the influx of Ca²⁺, which, when excessive, can lead to excitotoxicity and neuronal damage.
Experimental Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting and validating a vehicle for your this compound experiments.
References
- 1. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 457068-92-7 | >98% [smolecule.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for chronic administration of Neramexane Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neramexane Mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving its chronic administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Neramexane is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It also exhibits antagonistic properties at α9α10 nicotinic acetylcholine receptors.[4] Its mechanism of action involves blocking the ion channel of the NMDA receptor, particularly when the receptor is excessively activated, thereby preventing pathological levels of neuronal excitation.[3] This action is thought to be neuroprotective and is the basis for its investigation in various neurological and psychiatric disorders.
Q2: What are the main challenges associated with the chronic administration of this compound?
The primary challenges in the chronic administration of this compound, and NMDA receptor antagonists in general, revolve around managing its side-effect profile and maintaining efficacy over time. Key challenges include:
-
Central Nervous System (CNS) Side Effects: The most commonly reported adverse effect in human clinical trials is dose-dependent dizziness. In preclinical animal models, chronic administration of NMDA antagonists can lead to alterations in locomotor activity, motor coordination impairments, and cognitive deficits.
-
Therapeutic Window: Finding a dose that is therapeutically effective without causing significant side effects is a critical challenge. The therapeutic window for NMDA antagonists can be narrow.
-
Pharmacokinetic Variability: Interspecies and inter-individual differences in drug metabolism and clearance can lead to variable plasma concentrations, affecting both efficacy and tolerability.
-
Formulation and Delivery: For preclinical studies, ensuring stable and consistent drug delivery over a chronic period can be challenging, whether through oral gavage, osmotic pumps, or other methods.
Q3: What are the potential therapeutic indications that have been investigated for this compound?
This compound has been investigated for a range of conditions, with mixed clinical trial outcomes. These include:
-
Tinnitus: Some clinical trials have shown promising results in improving tinnitus scores.
-
Alzheimer's Disease: It has been studied for its neuroprotective effects in Alzheimer's disease, though with contradictory results in Phase II/III trials.
-
Pain: Investigated as an analgesic, particularly for chronic pain, but failed to show superiority over existing treatments in some studies.
-
Drug and Alcohol Dependence: Preclinical and clinical studies have explored its potential in treating addiction.
Troubleshooting Guides
Preclinical Model and Administration Issues
Q1.1: I am observing significant variability in the behavioral effects of this compound in my rodent model. What could be the cause?
-
Answer: Variability in behavioral outcomes can stem from several factors:
-
Drug Administration: Inconsistent administration techniques (e.g., oral gavage stress, incorrect placement of osmotic pumps) can lead to variable drug absorption and plasma levels.
-
Pharmacokinetics: Age, sex, and strain of the animal can influence the metabolism and clearance of the drug. It is crucial to use age- and sex-matched animals from a consistent genetic background.
-
Environmental Factors: Stress from handling, housing conditions, and time of day for testing can all impact behavioral readouts. Ensure a consistent and low-stress environment for all experimental animals.
-
Habituation: Insufficient habituation to the testing apparatus can lead to anxiety-related behaviors that may confound the effects of the drug.
-
Q1.2: My animals are showing signs of motor impairment (e.g., ataxia, reduced mobility) after chronic administration. How can I mitigate this?
-
Answer: Motor impairment is a known side effect of NMDA receptor antagonists.
-
Dose Adjustment: This is often a dose-dependent effect. Consider performing a dose-response study to identify the lowest effective dose that minimizes motor side effects.
-
Route of Administration: Continuous infusion via osmotic pumps may lead to more stable plasma concentrations and potentially fewer peak-dose-related side effects compared to bolus injections.
-
Monitoring: Regularly assess motor function using tests like the rotarod to quantify the extent of impairment at different doses and time points.
-
Q1.3: What is the best way to formulate this compound for chronic oral administration in rodents?
-
Answer: this compound is a water-soluble salt. For oral administration, it can typically be dissolved in sterile water or saline. However, for chronic studies, administering the drug in drinking water can be an option to reduce handling stress, though this method makes it difficult to control the exact dosage per animal. Oral gavage provides more precise dosing. For long-term, continuous administration, subcutaneous or intraperitoneal implantation of osmotic pumps is a reliable method. A patent for a modified-release matrix tablet for oral administration in humans also exists, which may provide insights into formulation for controlled release.
Behavioral Assay Troubleshooting
Q2.1: In the open field test, my Neramexane-treated group shows hyperactivity. Is this a normal effect?
-
Answer: Yes, this can be an expected outcome. Some NMDA receptor antagonists, like MK-801, are known to induce hyperlocomotion at certain doses. This effect is dose-dependent, and at higher doses, you might observe a decrease in locomotor activity due to motor impairment. It is crucial to establish a full dose-response curve to understand the biphasic effects on locomotor activity.
Q2.2: I am not seeing a clear anxiolytic or anxiogenic effect in the elevated plus-maze with this compound. What should I check?
-
Answer: The effect of NMDA antagonists on anxiety-like behavior can be complex.
-
Dose: The dose might be outside the therapeutic window for anxiolytic effects. Both very low and very high doses may be ineffective or produce confounding motor effects.
-
Timing of Testing: The time between drug administration and testing is critical due to the drug's pharmacokinetics. Ensure you are testing at the time of expected peak plasma concentration.
-
Baseline Anxiety: The baseline anxiety level of your animals can influence the results. Highly anxious or non-anxious strains may show floor or ceiling effects, respectively.
-
Test Conditions: Ensure the testing environment (e.g., lighting, noise) is standardized, as these factors can significantly impact anxiety-like behavior.
-
Experimental Protocols & Data
Signaling Pathway
Experimental Workflow: Rodent Behavioral Testing
Troubleshooting Logic
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical and Clinical Studies
| Study Type | Species/Population | Indication | Dosing Regimen | Key Findings | Reference |
| Preclinical | Rat | Diabetic Neuropathic Pain | 12.3, 24.6, 49.2 mg/kg/day (chronic infusion) | Dose-dependent reduction in hyperalgesia and allodynia. | |
| Preclinical | Mouse | Aggression | 1.5 mg/kg (systemic injection) | Suppressed long-lasting attack behavior. | |
| Clinical Trial | Human | Tinnitus | 25, 50, 75 mg/day (16 weeks) | 50 mg/day showed the largest improvement; dose-dependent dizziness. | |
| Clinical Trial | Human | Alzheimer's Disease | Not specified | Contradictory results in Phase II/III trials. |
Table 2: Common Behavioral Tests for Assessing NMDA Antagonist Effects in Rodents
| Behavioral Test | Primary Endpoint(s) | Typical Effect of NMDA Antagonists | Key Considerations |
| Open Field Test | Locomotor activity (distance traveled), Anxiety-like behavior (time in center) | Dose-dependent hyper- or hypo-locomotion, variable effects on anxiety. | Habituation is critical; test duration can influence results. |
| Elevated Plus Maze | Anxiety-like behavior (time in open arms, open arm entries) | Can be anxiolytic at certain doses, but results can be complex. | Sensitive to lighting conditions and handling stress. |
| Rotarod Test | Motor coordination and balance (latency to fall) | Often impairs performance, indicating motor deficits. | Requires pre-training for stable baseline performance. |
Disclaimer: This information is intended for research purposes only and is not a substitute for professional medical or scientific advice. Always consult the relevant literature and follow established safety protocols when working with any chemical compound.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery Systems for Targeted Neramexane Mesylate Application
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing delivery systems for the targeted application of Neramexane Mesylate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a moderate-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also exhibits antagonistic properties at α9α10 nicotinic acetylcholine receptors. Its action at the NMDA receptor prevents excessive influx of Ca2+ into neuronal cells, which is implicated in excitotoxicity and neuronal damage in various neurological disorders.
Q2: Why is a targeted delivery system necessary for this compound?
A2: While this compound has therapeutic potential for central nervous system (CNS) disorders, delivering it effectively to the brain is a significant challenge due to the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from harmful substances but also restricts the entry of many therapeutic agents.[1][2] Targeted delivery systems, such as nanoparticles and liposomes, are designed to overcome this barrier, enhance drug concentration at the target site, and reduce potential systemic side effects.[1][3]
Q3: What are the most promising types of delivery systems for this compound?
A3: Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), and liposomal formulations are two of the most promising delivery systems for CNS-targeted drugs like this compound.[4] These systems can be engineered to improve stability, control drug release, and can be surface-modified with ligands to facilitate transport across the BBB.
Q4: How can I assess the efficacy of my this compound delivery system in vitro?
A4: The efficacy of your delivery system can be initially assessed using in vitro models. An in vitro blood-brain barrier model, often using brain endothelial cell lines like bEnd.3, can be used to evaluate the permeability of your formulation. Subsequently, the neuroprotective effect of the released this compound can be tested on neuronal cell cultures subjected to excitotoxic conditions (e.g., high glutamate concentrations).
Q5: What are the key parameters to evaluate during the characterization of my delivery system?
A5: Critical parameters to characterize include:
-
Particle Size and Polydispersity Index (PDI): Determines the in vivo distribution and cellular uptake.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle suspension.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully incorporated into the delivery system.
-
In Vitro Drug Release Profile: Characterizes the rate and extent of drug release from the carrier over time.
-
Morphology: Visual confirmation of the shape and surface characteristics of the nanoparticles or liposomes, typically using electron microscopy.
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size or High PDI | - Inadequate sonication/homogenization energy or time.- Inappropriate polymer or surfactant concentration.- Aggregation of nanoparticles. | - Optimize sonication/homogenization parameters.- Adjust polymer and/or surfactant concentrations.- Ensure adequate stabilization by optimizing the formulation. |
| Low Encapsulation Efficiency | - Poor affinity of this compound for the polymer matrix.- Drug leakage during the formulation process.- Inefficient emulsification. | - Modify the formulation to enhance drug-polymer interaction (e.g., use of co-polymers).- Optimize the solvent evaporation rate.- Adjust the energy input during the emulsification step. |
| Burst Release of Drug | - High proportion of drug adsorbed on the nanoparticle surface.- Porous or unstable nanoparticle matrix. | - Optimize the washing steps to remove surface-adsorbed drug.- Modify the polymer composition or cross-linking to create a denser matrix.- Consider a core-shell nanoparticle design. |
| Instability of Nanoparticle Suspension (Aggregation) | - Insufficient surface charge (low zeta potential).- Inadequate steric stabilization. | - Adjust the pH of the suspension to increase surface charge.- Incorporate a suitable stabilizer or coating agent (e.g., PEG). |
Liposome Formulation and Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - this compound leakage during hydration or extrusion.- Unfavorable drug-to-lipid ratio. | - Optimize the hydration temperature and time.- Select lipids with a suitable phase transition temperature.- Experiment with different drug-to-lipid ratios. |
| Liposome Instability (Fusion/Aggregation) | - Inappropriate lipid composition.- Low surface charge. | - Incorporate cholesterol to improve membrane rigidity.- Include charged lipids (e.g., phosphatidylserine) to increase electrostatic repulsion.- PEGylation can provide steric stabilization. |
| Inconsistent Vesicle Size | - Inefficient size reduction method.- Aggregation after formation. | - Optimize extrusion parameters (number of cycles, membrane pore size).- Ensure proper storage conditions (temperature, pH) to prevent aggregation. |
| Premature Drug Leakage | - High membrane fluidity.- Degradation of lipids. | - Use lipids with higher phase transition temperatures.- Protect from light and oxidation by using antioxidants and opaque storage containers. |
In Vitro and In Vivo Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Permeability Across In Vitro BBB Model | - Delivery system not optimized for BBB transport.- In vitro model not fully representative of the in vivo BBB. | - Surface-functionalize the delivery system with ligands that target BBB receptors (e.g., transferrin, insulin).- Validate the tightness of the in vitro BBB model using TEER measurements and permeability markers. |
| High Accumulation in Reticuloendothelial System (RES) Organs (Liver, Spleen) In Vivo | - Opsonization of the delivery system by blood proteins. | - Coat the surface of the nanoparticles/liposomes with polyethylene glycol (PEG) to create a "stealth" effect and prolong circulation time. |
| No Significant Improvement in Therapeutic Efficacy In Vivo | - Insufficient drug reaching the brain parenchyma.- Rapid clearance of the delivery system.- Ineffective drug release at the target site. | - Confirm BBB penetration using imaging techniques or by measuring drug concentration in the brain tissue.- Optimize the delivery system for prolonged circulation.- Ensure the drug release profile is suitable for the therapeutic window of the disease model. |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method for encapsulating memantine, a structurally similar NMDA receptor antagonist.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Deionized water
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA in DCM or EA.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water.
-
Primary Emulsion (w/o): Add the aqueous phase to the organic phase and sonicate on an ice bath to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a solution of PVA in deionized water and sonicate again to form a double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Resuspend the pellet in deionized water and repeat the centrifugation step three times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol utilizes a transwell system with a brain endothelial cell monolayer.
Materials:
-
bEnd.3 cells (or other suitable brain endothelial cell line)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound-loaded delivery system
-
Fluorescent marker (e.g., FITC-dextran) for barrier integrity control
-
Analytical method to quantify this compound (e.g., HPLC)
Methodology:
-
Cell Seeding: Seed bEnd.3 cells on the apical side of the transwell inserts and culture until a confluent monolayer is formed.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions. Additionally, assess the permeability of a fluorescent marker like FITC-dextran.
-
Permeability Study: Replace the medium in the apical and basolateral chambers with fresh medium. Add the this compound delivery system to the apical chamber.
-
Sampling: At predetermined time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport of the delivery system across the in vitro BBB.
Data Presentation
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Formulation ID | Delivery System Type | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| NM-NP-01 | PLGA Nanoparticles | 150.2 ± 5.1 | 0.12 ± 0.02 | -25.3 ± 1.8 | 75.6 ± 4.2 | 5.1 ± 0.3 |
| NM-LIP-01 | Liposomes | 120.8 ± 4.5 | 0.15 ± 0.03 | -15.7 ± 2.1 | 60.3 ± 5.5 | 3.8 ± 0.4 |
| NM-PEG-NP-01 | PEGylated PLGA NP | 165.4 ± 6.3 | 0.11 ± 0.02 | -18.9 ± 1.5 | 72.1 ± 3.9 | 4.9 ± 0.2 |
Table 2: In Vitro Drug Release of this compound
| Formulation ID | % Release at 1h | % Release at 6h | % Release at 12h | % Release at 24h |
| Free Neramexane | 98.2 ± 1.5 | - | - | - |
| NM-NP-01 | 15.3 ± 2.1 | 45.8 ± 3.4 | 68.2 ± 4.1 | 85.7 ± 5.3 |
| NM-LIP-01 | 10.1 ± 1.8 | 35.2 ± 2.9 | 55.9 ± 3.8 | 75.4 ± 4.9 |
| NM-PEG-NP-01 | 12.5 ± 1.9 | 40.7 ± 3.1 | 62.5 ± 3.9 | 80.1 ± 5.1 |
Visualizations
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Logical workflow for troubleshooting low in vivo efficacy.
References
Validation & Comparative
Comparative Analysis of Neramexane Mesylate and Memantine: A Guide for Researchers
This guide provides a detailed comparative analysis of Neramexane Mesylate and Memantine, two structurally related N-methyl-D-aspartate (NMDA) receptor antagonists. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, clinical data, and underlying experimental methodologies.
Introduction and Overview
Memantine is a well-established, clinically approved medication for the treatment of moderate-to-severe Alzheimer's disease (AD).[1] It represents a first-in-class therapy targeting glutamatergic dysfunction.[2] Neramexane, a derivative of memantine, was developed for similar neuroprotective applications, including Alzheimer's disease, tinnitus, and pain.[2][3] While both compounds share a primary mechanism of action, their broader pharmacological profiles, clinical development paths, and approved indications differ significantly. Memantine is approved for AD in Europe and the USA, whereas Neramexane's clinical trials for AD produced contradictory results, and it is not approved for this indication.[4] Neramexane has, however, shown positive results in clinical trials for the treatment of tinnitus. This guide will dissect these differences and similarities, supported by available experimental data.
Mechanism of Action
Both Memantine and Neramexane function as low-to-moderate affinity, voltage-dependent, uncompetitive NMDA receptor antagonists. They bind to the same site within the NMDA receptor's ion channel, which is only accessible when the channel is opened by the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine). This uncompetitive mechanism allows them to block pathological, tonic activation of NMDA receptors by excessive glutamate—a state implicated in neurotoxicity—while preserving normal, transient synaptic activity required for learning and memory.
Beyond their shared primary target, the two molecules exhibit distinct secondary receptor activities:
-
Neramexane also acts as an antagonist at the α9α10 nicotinic acetylcholine receptor (nAChR) , a property that has been linked to its potential efficacy in treating tinnitus.
-
Memantine demonstrates antagonistic effects at the serotonin 5-HT₃ receptor with a potency comparable to its action at the NMDA receptor. The clinical significance of this activity in the context of Alzheimer's disease is not fully understood.
Pharmacokinetic Profiles
Memantine and Neramexane exhibit broadly similar pharmacokinetic properties, characterized by good oral bioavailability and long elimination half-lives. A summary of their key parameters is presented below.
| Parameter | Memantine | This compound |
| Absolute Bioavailability | 100% | 90% |
| Time to Peak (Tₘₐₓ) | 3–7 hours | Not explicitly stated |
| Volume of Distribution (Vd) | 9–11 L/kg | 701 L (at equilibrium) |
| Plasma Protein Binding | 45% | Data not available |
| Metabolism | Minimal; not significantly metabolized by CYP450 enzymes. | Limited data; four metabolites detected in human urine. |
| Elimination Half-Life (t₁/₂) | 60–80 hours | 29–42 hours |
| Primary Excretion Route | Renal; 48-82% excreted unchanged in urine. | Renal; 30-40% excreted unchanged in urine. |
Clinical Efficacy and Safety
The clinical development of Memantine and Neramexane has diverged, leading to different application areas.
Memantine for Alzheimer's Disease
Memantine (20 mg/day) has demonstrated statistically significant efficacy in patients with moderate to severe Alzheimer's disease. Pooled analysis of placebo-controlled trials has shown that it provides benefits in cognition, global status, and activities of daily living.
Neramexane for Tinnitus
Neramexane has been primarily investigated for subjective tinnitus. A key Phase II trial showed a trend towards improvement, although the primary endpoint was not met with statistical significance at the end of the 16-week treatment period. However, a statistically significant improvement was observed four weeks after treatment cessation in the 50 mg/day group.
| Study Parameter | Memantine (Moderate-to-Severe AD) | Neramexane (Moderate-to-Severe Tinnitus) |
| Primary Efficacy Endpoint | Severe Impairment Battery (SIB); Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) | Change in Tinnitus Handicap Inventory (THI-12) Total Score |
| Key Efficacy Results | Statistically significant improvement over placebo on SIB, CIBIC-Plus, and ADCS-ADLsev scales. | Numerical superiority over placebo at 50 mg/day and 75 mg/day; not statistically significant at week 16 (p=0.098 for 50 mg/day). |
| Dosing | 20 mg/day | 25, 50, and 75 mg/day |
| Treatment Duration | 24-28 weeks | 16 weeks |
Safety and Tolerability
Both drugs are generally well-tolerated.
-
Memantine: The adverse event profile is similar to that of a placebo. Commonly reported events include agitation, falls, dizziness, headache, and diarrhea.
-
Neramexane: The most common adverse event reported in tinnitus trials was dizziness, which was clearly dose-dependent. The medication had no relevant influence on laboratory values, ECG, or vital signs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key experiments used in the evaluation of these compounds.
NMDA Receptor Binding Assay
This assay determines the binding affinity of a compound to the NMDA receptor. It is a foundational experiment for characterizing NMDA antagonists.
Objective: To quantify the affinity of a test compound (e.g., Neramexane or Memantine) for the NMDA receptor channel by measuring its ability to displace a known radiolabeled ligand.
Methodology: Competitive Radioligand Filtration Binding Assay.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the binding buffer. Determine and adjust the protein concentration using a Bradford assay. Store aliquots at -80°C until use.
-
-
Binding Assay Protocol (96-well plate format):
-
Total Binding Wells: Add membrane preparation, the radioligand ([³H]MK-801, a high-affinity NMDA channel blocker), and binding buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., unlabeled MK-801 or ketamine) to saturate all specific binding sites.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (Neramexane or Memantine) over a range of concentrations.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Wash the filters rapidly with an ice-cold wash buffer to remove any remaining unbound ligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to a Ki (inhibitor constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents, functions known to be modulated by NMDA receptor activity.
Objective: To evaluate the effect of a compound on the acquisition and retention of spatial memory.
Methodology:
-
Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with opaque water (made non-toxic with white paint or milk powder) maintained at a controlled temperature. An escape platform is hidden 1-2 cm below the water's surface in a fixed location within one of the four designated quadrants. Distal visual cues (shapes, posters) are placed around the room and remain constant throughout the experiment.
-
Habituation (Day 0): The animal is allowed to swim freely in the pool for 60-120 seconds without the platform to acclimate to the environment.
-
Spatial Acquisition Training (Days 1-4):
-
Animals are subjected to a series of training trials each day (e.g., 4 trials/day).
-
For each trial, the animal is placed into the water facing the wall from one of four quasi-random start positions.
-
The animal is allowed to swim for a maximum time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the time limit, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
The test compound (or vehicle) is administered before the training session begins, as per the study design.
-
Key metrics recorded by a video tracking system include escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform.
-
-
Cued Trial (Control): A visible (cued) platform, often marked with a flag, is used to test for non-spatial factors like motivation, swimming ability, or visual impairment. The location of the visible platform is varied between trials.
Neramexane Tinnitus Clinical Trial Protocol
This protocol outlines the design of a clinical trial to assess the efficacy and safety of Neramexane in patients with tinnitus, based on the published Phase II study (NCT00405886).
Objective: To evaluate the dose-dependent efficacy and safety of Neramexane compared to placebo in patients with moderate to severe subjective tinnitus.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, four-arm, dose-ranging study.
-
Patient Population:
-
Inclusion Criteria: Outpatients with moderate to severe, persistent, subjective tinnitus with an onset of 3-18 months prior to screening.
-
Exclusion Criteria: Objective tinnitus, pregnancy, breastfeeding, or other significant medical conditions that could interfere with the study.
-
-
Randomization and Blinding: A total of 431 eligible patients were randomly assigned to one of four treatment arms. Both patients and investigators were blinded to the treatment allocation.
-
Intervention:
-
Arm 1: Placebo
-
Arm 2: Neramexane 25 mg/day
-
Arm 3: Neramexane 50 mg/day
-
Arm 4: Neramexane 75 mg/day
-
-
Treatment Schedule:
-
Total duration of 16 weeks.
-
Titration Period (4 weeks): The dose was gradually increased to the target level.
-
Fixed-Dose Period (12 weeks): Patients remained on their assigned fixed dose.
-
Dosing was administered twice daily.
-
A follow-up assessment was conducted 4 weeks after the end of treatment.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline to week 16 in the total score of the Tinnitus Handicap Inventory, 12-item short version (THI-12).
-
Secondary Endpoints: Assessments of tinnitus annoyance and impact on life (using an 11-point Likert-like scale), and functional-communicational subscores of the THI-12.
-
Audiological Measures: Pure-tone threshold, tinnitus pitch and loudness matching, and minimum masking levels.
-
Safety Assessments: Monitoring of adverse events, laboratory values, electrocardiography (ECG), and vital signs at 4-week intervals.
-
-
Statistical Analysis: The primary analysis was performed on the intention-to-treat (ITT) population, comparing the change in THI-12 scores between each Neramexane group and the placebo group at week 16.
References
- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neramexane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Neramexane Mesylate with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Neramexane Mesylate against other prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Memantine, Ketamine, and Amantadine. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of Neramexane in relation to these established compounds.
Introduction to NMDA Receptor Antagonists
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation, leading to excessive calcium influx, is implicated in excitotoxicity and the pathophysiology of various neurological and psychiatric disorders.[2] NMDA receptor antagonists, by blocking this channel, offer therapeutic potential in a range of conditions. These antagonists are broadly classified based on their mechanism of action, with uncompetitive antagonists like Neramexane and Memantine binding within the ion channel pore only when it is opened by an agonist.[3] This mechanism is thought to confer a favorable therapeutic window by preferentially blocking pathological, tonic activation while allowing for normal, transient physiological signaling.[4]
Neramexane is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.[3] It is structurally related to Memantine and binds to the same site within the NMDA receptor-associated channel with a comparable affinity.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key in vitro pharmacological parameters—binding affinity (Ki) and inhibitory concentration (IC50)—for this compound and other selected NMDA receptor antagonists. These values are critical for understanding the potency and potential therapeutic utility of these compounds.
Table 1: Binding Affinity (Ki) for the NMDA Receptor
| Compound | Ki (µM) | Comments |
| This compound | 1.27 | Determined by displacement of [³H]-(+)-MK-801 binding to cortical membranes. |
| Memantine | ~0.5 - 1 | Uncompetitive antagonist with low-to-moderate affinity. |
| Ketamine | 0.18 - 4.9 | Non-competitive antagonist with moderate affinity. |
| Amantadine | ~10 | Low-affinity uncompetitive antagonist. |
Lower Ki values indicate higher binding affinity.
Table 2: Half-Maximal Inhibitory Concentration (IC50) at the NMDA Receptor
| Compound | IC50 (µM) | Experimental Conditions |
| This compound | 1.29 ± 0.20 | Cultured hippocampal neurons at -70 mV. |
| Memantine | 0.5 - 1 | For all NMDA receptor subtypes in the absence of Mg²⁺. |
| Ketamine | 0.43 - 8.2 | In hippocampal neurons. |
| Amantadine | 18.6 ± 0.9 | In hippocampal neurons. |
Lower IC50 values indicate greater potency in inhibiting receptor function.
Experimental Protocols
The data presented in the tables above are derived from established experimental methodologies. The following provides a detailed overview of these key protocols.
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Assay: The prepared membranes are incubated with a specific radioligand that targets the NMDA receptor channel, typically [³H]MK-801, a high-affinity uncompetitive antagonist.
-
Competition: The assay is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., Neramexane).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Figure 1. Workflow for Ki determination via radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration of a compound that causes a 50% inhibition (IC50) of the NMDA receptor-mediated current.
Methodology:
-
Cell Preparation: Neurons, typically from the hippocampus, are acutely dissociated or cultured. Alternatively, recombinant NMDA receptors can be expressed in cell lines like HEK293.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record the ionic currents flowing through the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
NMDA Receptor Activation: The NMDA receptors are activated by applying their agonists, glutamate and a co-agonist like glycine, to the cell.
-
Antagonist Application: The NMDA receptor antagonist (e.g., Neramexane) is applied at various concentrations while continuously activating the receptors.
-
Data Acquisition and Analysis: The resulting inward currents are measured. The peak current amplitude in the presence of the antagonist is compared to the control current (in the absence of the antagonist). A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration, and the IC50 value is determined by fitting the data with the Hill equation.
Figure 2. Workflow for IC50 determination via patch-clamp electrophysiology.
NMDA Receptor Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization to relieve the magnesium (Mg²⁺) block, leads to the opening of the ion channel. This allows for the influx of calcium (Ca²⁺), which acts as a critical second messenger, activating a cascade of downstream signaling pathways. These pathways are integral to synaptic plasticity and other fundamental neuronal processes.
Figure 3. Simplified NMDA receptor signaling pathway.
Conclusion
This compound demonstrates a pharmacological profile as a low-to-moderate affinity uncompetitive NMDA receptor antagonist, placing it in the same mechanistic class as the clinically approved drug, Memantine. Its binding affinity and inhibitory potency are comparable to Memantine and fall within the broader range of other well-characterized NMDA antagonists like Ketamine, while being significantly more potent than Amantadine. The provided experimental methodologies offer a standardized framework for the continued investigation and comparison of these and other novel NMDA receptor modulators. This comparative guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound.
References
- 1. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
Neramexane Mesylate: A Comparative Analysis of its Published Effects and Validation
For Researchers, Scientists, and Drug Development Professionals
Neramexane Mesylate, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and an antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR), has been investigated for various neurological and otological conditions. Despite showing some promise in early clinical trials, its global research and development status is currently discontinued. This guide provides an objective comparison of this compound's performance with its primary alternative, Memantine, supported by published experimental data.
Mechanism of Action: A Dual Antagonism
This compound exerts its effects through the modulation of two key receptor systems implicated in a variety of CNS pathologies:
-
NMDA Receptor Antagonism: As a low-to-moderate affinity uncompetitive antagonist, Neramexane blocks the NMDA receptor channel when it is open, thereby preventing excessive influx of calcium that can lead to excitotoxicity and neuronal damage. This mechanism is shared with Memantine.
-
α9α10 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Neramexane also demonstrates antagonistic properties at the α9α10 nAChR, a receptor involved in auditory processing and inflammation. This dual action distinguishes it from more selective NMDA receptor antagonists like Memantine.
Preclinical Data: Comparative Efficacy
In vitro and in vivo studies have provided a basis for comparing the pharmacological profiles of Neramexane and Memantine.
Receptor Affinity and Potency
| Compound | Target | Parameter | Value | Reference |
| Neramexane | NMDA Receptor | Ki (displacement of [³H]-(+)-MK-801) | 1.27 µM | [1] |
| NMDA Receptor | IC50 (antagonism of NMDA-induced currents) | 1.29 ± 0.20 µM | [1] | |
| α9α10 nAChR | Potency vs. Memantine | More Potent | [2] | |
| Memantine | α9α10 nAChR | IC50 (block of ligand-gated currents) | ~1 µM | [3] |
| α9α10 nAChR | IC50 (block of inhibitory postsynaptic currents) | 16 µM | [3] | |
| α7* nAChR | IC50 | 0.34 µM |
Note: A specific IC50 value for Neramexane at the α9α10 nAChR was not available in the reviewed literature, though its higher potency relative to Memantine was established.
Animal Models
A preclinical study in a rat model of spatial memory demonstrated that while both Neramexane and Memantine could enhance long-term memory, Neramexane was found to be more effective at lower plasma concentrations.
Clinical Trials: Focus on Tinnitus
The most extensively published clinical data for this compound is from a Phase II, randomized, double-blind, placebo-controlled trial in patients with moderate to severe subjective tinnitus (Suckfüll et al., 2011).
Study Design
-
Population: 431 outpatients with moderate to severe subjective tinnitus.
-
Intervention: Placebo or this compound at 25 mg/day, 50 mg/day, or 75 mg/day for 16 weeks.
-
Primary Endpoint: Change from baseline in the Tinnitus Handicap Inventory (THI-12) total score at week 16.
-
Secondary Endpoints: Included subscores of the THI-12 and patient self-assessment of tinnitus severity and annoyance.
Efficacy Results
While the study did not meet its primary endpoint with statistical significance, a trend towards improvement was observed in the higher-dose groups.
| Treatment Group | N | Mean Change in THI-12 from Baseline (Week 16) | p-value vs. Placebo |
| Placebo | 111 | Data not explicitly tabulated | - |
| Neramexane 25 mg/day | 106 | Data not explicitly tabulated | Not superior to placebo |
| Neramexane 50 mg/day | 106 | -3.8 (estimated) | 0.098 |
| Neramexane 75 mg/day | 99 | -3.5 (estimated) | 0.289 |
Note: The mean change is estimated from the reported treatment difference. The original paper did not provide a table with the mean change and standard deviation for each group.
The 50 mg/day dose showed the most promising results, with consistent numerical superiority over placebo across several secondary endpoints. Four weeks after the end of treatment, the THI-12 scores in the 50 mg/day group were significantly better than those of the placebo group.
Safety and Tolerability
Neramexane was generally well-tolerated. The most frequently reported adverse event was dizziness, which showed a clear dose-dependent relationship.
Frequency of Treatment-Emergent Adverse Events (Occurring in >5% of any treatment group)
| Adverse Event | Placebo (N=112) | Neramexane 25 mg/day (N=108) | Neramexane 50 mg/day (N=107) | Neramexane 75 mg/day (N=102) |
| Dizziness | 5.4% | 11.1% | 19.6% | 35.3% |
| Nausea | 5.4% | 6.5% | 8.4% | 13.7% |
| Headache | 8.0% | 7.4% | 9.3% | 9.8% |
| Fatigue | 2.7% | 4.6% | 6.5% | 7.8% |
| Vertigo | 0.9% | 1.9% | 3.7% | 8.8% |
Data sourced from Suckfüll et al., 2011.
Experimental Protocols
In Vitro Electrophysiology (General Protocol for NMDA Receptor Antagonists)
A common method to assess the potency of NMDA receptor antagonists is through whole-cell patch-clamp recordings from cultured neurons or HEK cells expressing recombinant NMDA receptors.
Animal Model of Tinnitus (General Protocol)
Tinnitus can be induced in animal models, typically rats or mice, through noise exposure or administration of salicylates. Behavioral tests are then used to assess the presence and severity of tinnitus.
References
Cross-Study Validation of Neramexane Mesylate's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane mesylate is an investigational drug that has been evaluated for its therapeutic potential in a range of neurological and otological disorders, primarily tinnitus and Alzheimer's disease. As a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a nicotinic acetylcholine receptor (nAChR) antagonist, its dual mechanism of action presents a unique pharmacological profile.[1] This guide provides a comprehensive cross-study validation of this compound's therapeutic efficacy, comparing its performance with other relevant alternatives and presenting supporting experimental data.
Mechanism of Action
Neramexane's therapeutic effects are attributed to its interaction with two distinct receptor systems:
-
NMDA Receptor Antagonism: Neramexane acts as an uncompetitive antagonist at the NMDA receptor. This means it binds to the open channel of the receptor, preventing the influx of calcium ions. This action is thought to be neuroprotective by mitigating the excitotoxicity associated with excessive glutamate, a neurotransmitter implicated in the pathophysiology of Alzheimer's disease and other neurological conditions.[2][3] Neramexane is considered a moderate-affinity antagonist, which may offer a better safety profile compared to high-affinity antagonists that can produce significant psychotropic side effects.[4]
-
α9α10 Nicotinic Acetylcholine Receptor Antagonism: Neramexane also blocks the α9α10 subtype of nicotinic acetylcholine receptors.[5] These receptors are predominantly expressed in the inner ear, specifically on outer hair cells, and are involved in the efferent auditory pathway which modulates hearing sensitivity. By antagonizing these receptors, Neramexane may influence the processing of auditory signals, a mechanism relevant to its investigation for the treatment of tinnitus.
Data Presentation: Quantitative Comparison of Neramexane and Alternatives
The following tables summarize quantitative data from various studies to facilitate a comparison of this compound with other relevant compounds.
Table 1: In Vitro Receptor Binding Affinities (IC50/Ki in µM)
| Compound | NMDA Receptor | α9α10 nAChR | Reference |
| Neramexane | Data Not Available | Data Not Available | |
| Memantine | 1.25 | Not Applicable | |
| Ketamine | 0.35 | Not Applicable |
Note: Specific IC50/Ki values for Neramexane were not available in the searched literature.
Table 2: Clinical Trial Efficacy in Tinnitus (Change in Tinnitus Handicap Inventory - THI-12 Score)
| Treatment | Dosage | Change from Baseline (Points) | p-value vs. Placebo | Study |
| Neramexane | 50 mg/day | -0.8 | 0.098 | Suckfüll et al., 2011 |
| Neramexane | 75 mg/day | -0.5 | 0.289 | Suckfüll et al., 2011 |
| Placebo | N/A | - | N/A | Suckfüll et al., 2011 |
| Memantine | 20 mg/day | No significant improvement | >0.05 | Figueiredo et al., 2008 (as cited in) |
Table 3: Preclinical Efficacy in a Rat Model of Alzheimer's Disease (Spatial Memory)
| Treatment | Outcome | Study |
| Neramexane | Dose-dependent enhancement of long-term memory. Lower plasma levels were more effective than Memantine. | Not specified in search results |
| Memantine | Dose-dependent enhancement of long-term memory. | Not specified in search results |
Experimental Protocols
Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Tinnitus (Suckfüll et al., 2011)
-
Objective: To evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus.
-
Study Design: A total of 431 outpatients were randomly assigned to receive either placebo or this compound at doses of 25 mg/day, 50 mg/day, or 75 mg/day for 16 weeks. The study included a 4-week up-titration period followed by a 12-week fixed-dose treatment period.
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the total score of the Tinnitus Handicap Inventory (THI-12), a validated questionnaire assessing the impact of tinnitus on daily life, at week 16.
-
Assessments: Assessments were conducted at 4-week intervals.
-
Key Findings: While the primary endpoint did not reach statistical significance, the 50 mg/day neramexane group showed the largest improvement compared to placebo, with a consistent numerical superiority. Four weeks after the end of treatment, the THI-12 scores in the 50 mg/day group were significantly better than those of the placebo group. The most common adverse event was dose-dependent dizziness.
Morris Water Maze for Spatial Memory Assessment in Rodent Models of Alzheimer's Disease
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. This is typically conducted over several trials per day for multiple days. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: To assess the effect of a compound like Neramexane or Memantine, the drug is administered before the training trials.
Mandatory Visualization
Signaling Pathway of Neramexane's Dual Mechanism of Action
Caption: Dual mechanism of this compound.
Experimental Workflow: Tinnitus Clinical Trial
Caption: Workflow of the Neramexane tinnitus clinical trial.
Conclusion
The available evidence suggests that this compound holds therapeutic potential, particularly for the treatment of tinnitus, although the clinical trial results for the primary endpoint were not statistically significant. Its dual mechanism of action, targeting both the glutamatergic and cholinergic systems, distinguishes it from other NMDA receptor antagonists like memantine. Preclinical data in an Alzheimer's disease model also indicate a potential cognitive-enhancing effect. However, a lack of direct head-to-head clinical trials and publicly available in vitro binding affinity data for Neramexane makes a definitive comparative assessment challenging. Further research is warranted to fully elucidate the clinical efficacy and safety of this compound and to identify patient populations that may benefit most from its unique pharmacological profile.
References
- 1. The Safety and Efficacy of Neramexane in Patients With Moderate to Severe Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 2. PHARMACOLOGICAL TREATMENTS FOR TINNITUS: NEW AND OLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evidence that Memantine Reduces Chronic Tinnitus Caused by Acoustic Trauma in Rats [frontiersin.org]
- 5. mmpc.org [mmpc.org]
Comparing the pharmacological profiles of Neramexane Mesylate and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological profiles of Neramexane Mesylate and Ketamine, focusing on their mechanisms of action, receptor binding affinities, and pharmacokinetic properties. The information is supported by experimental data and presented in a clear, structured format to facilitate informed research and development decisions.
Introduction
This compound and Ketamine are both antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. While sharing this primary mechanism, their broader pharmacological profiles and resulting clinical applications exhibit notable differences. Ketamine, a well-established dissociative anesthetic, has gained significant attention for its rapid-acting antidepressant effects.[1] Neramexane, a memantine analogue, has been investigated for various neurological conditions, including Alzheimer's disease, tinnitus, and pain.[2][3] This guide delves into the nuances of their pharmacological characteristics to provide a comprehensive comparative analysis.
Mechanism of Action and Signaling Pathways
Both this compound and Ketamine are uncompetitive antagonists of the NMDA receptor. This means they bind to a site within the receptor's ion channel (the phencyclidine [PCP] site) when it is in an open state, thereby blocking the influx of calcium ions.[1][4] This action modulates synaptic plasticity and excitotoxicity.
Ketamine's antagonism of the NMDA receptor is considered its primary mechanism for anesthesia and analgesia. However, its antidepressant effects are thought to involve more complex downstream signaling, including the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling and the synthesis of brain-derived neurotrophic factor (BDNF).
Neramexane also functions as an uncompetitive NMDA receptor antagonist with moderate affinity. Beyond the NMDA receptor, Neramexane exhibits antagonistic properties at the α9α10 nicotinic acetylcholine receptor and the serotonin 5-HT3 receptor.
Below are diagrams illustrating the primary signaling pathway for both compounds and a generalized experimental workflow for determining receptor binding affinity.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and Ketamine.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor Target | This compound (Ki, µM) | Ketamine (Ki, µM) | Reference(s) |
| NMDA (PCP site) | 1.27 | 0.8 ± 0.2 (S-ketamine) 5 ± 2 (R-ketamine) | |
| Mu Opioid (MOR) | Not reported | 7 ± 3 (S-ketamine) 19 ± 5 (R-ketamine) | |
| Kappa Opioid (KOR) | Not reported | ~35% inhibition at 10 µM (S-ketamine) | |
| Sigma-1 | Not reported | 131 ± 15 (S-ketamine) 27 ± 3 (R-ketamine) | |
| α9α10 Nicotinic | Antagonist activity noted | Not reported | |
| 5-HT3 | Antagonist activity noted | Not reported |
Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Ketamine | Reference(s) |
| Oral Bioavailability | Low in rats (specific % not consistently reported) | 17-23% (human) | |
| Plasma Protein Binding | Data not available | 20-50% (human) | |
| Elimination Half-life (t½) | 30-38 hours | ~2.5 hours | |
| Active Metabolites | Not extensively characterized | Norketamine |
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical pharmacological studies. Below are generalized methodologies for the key experiments cited.
Radioligand Displacement/Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat brain cortex for NMDA receptors) is homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]MK-801 for the NMDA receptor PCP site) that has a high affinity for the target site.
-
Competition: Varying concentrations of the unlabeled test compound (Neramexane or Ketamine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The incubation is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of a drug, such as bioavailability and half-life.
Protocol:
-
Animal Model: A suitable animal model (e.g., rats) is selected.
-
Drug Administration:
-
Intravenous (IV) Administration: A known dose of the drug is administered intravenously to a group of animals. This route ensures 100% bioavailability.
-
Oral (PO) Administration: A known dose of the drug is administered orally (e.g., by gavage) to another group of animals.
-
-
Blood Sampling: Blood samples are collected from the animals at multiple time points after drug administration.
-
Plasma Analysis: The blood samples are processed to obtain plasma, and the concentration of the drug (and its metabolites, if applicable) in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis:
-
Pharmacokinetic Modeling: The plasma concentration-time data are plotted and analyzed using pharmacokinetic software.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half during the elimination phase is calculated.
-
Area Under the Curve (AUC): The total drug exposure over time is calculated from the plasma concentration-time curve.
-
Bioavailability (F): The absolute oral bioavailability is calculated using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the percentage of a drug that is bound to plasma proteins.
Protocol:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
Sample Preparation: One chamber is filled with plasma containing a known concentration of the test drug, and the other chamber is filled with a protein-free buffer solution.
-
Equilibrium: The apparatus is incubated at a physiological temperature (e.g., 37°C) with gentle agitation until the concentration of the unbound drug reaches equilibrium between the two chambers.
-
Sample Analysis: After equilibrium is reached, samples are taken from both the plasma and the buffer chambers, and the concentration of the drug in each is measured.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total drug concentration in plasma - Unbound drug concentration in buffer) / Total drug concentration in plasma] x 100.
Summary and Conclusion
This compound and Ketamine, while both acting as uncompetitive NMDA receptor antagonists, exhibit distinct pharmacological profiles. Ketamine possesses a broader spectrum of activity, notably at opioid and sigma receptors, which may contribute to its complex clinical effects, including its potent analgesic and rapid antidepressant properties. Its pharmacokinetic profile is characterized by a shorter half-life and low oral bioavailability.
This compound demonstrates a more selective antagonism at the NMDA receptor, with additional activity at nicotinic and serotonin receptors. Its significantly longer half-life suggests a different dosing regimen and potential for sustained therapeutic effects.
The data presented in this guide highlights the importance of a comprehensive pharmacological comparison in understanding the potential therapeutic applications and limitations of these compounds. For researchers and drug development professionals, these differences underscore the potential for developing novel therapeutics with tailored pharmacological profiles for specific neurological and psychiatric disorders. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents in various indications.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of Neramexane Mesylate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Neramexane Mesylate with alternative N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
Neramexane is an uncompetitive NMDA receptor antagonist with a moderate affinity, similar to the clinically approved drug memantine.[1][2] Beyond its primary action on the NMDA receptor, neramexane also exhibits antagonist activity at the α9α10 nicotinic acetylcholine receptor (nAChR) and the 5-HT3 receptor.[3][4] This multi-target profile distinguishes it from other NMDA receptor antagonists such as ketamine and amantadine, and may offer a unique therapeutic window for various neurological disorders. This guide presents a comparative analysis of the binding affinities, experimental protocols for verification, and the signaling pathways of neramexane and its key alternatives.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for neramexane and its alternatives at the NMDA receptor, α9α10 nicotinic acetylcholine receptor, and the 5-HT3 receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the reported affinities.
Table 1: NMDA Receptor Binding Affinities
| Compound | Kᵢ (µM) | IC₅₀ (µM) | Receptor Subtype / Conditions |
| This compound | 1.27 | 1.29 (at -70 mV) | Rat Cortical Membranes ([³H]MK-801) / Hippocampal Neurons |
| Memantine | 0.4 - 0.7 | 0.4 - 1.04 | [³H]MK-801 / Hippocampal Neurons |
| Ketamine | 0.18 - 4.9 | 0.43 - 8.2 | [³H]MK-801 / Hippocampal Neurons |
| Amantadine | 110 (Kd) | 18.6 - 38.9 | Hippocampal Neurons |
Table 2: α9α10 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| Compound | IC₅₀ (µM) | Notes |
| This compound | Not explicitly stated, but potency is greater than memantine. | Non-competitive inhibition.[3] |
| Memantine | Less potent than neramexane. | Blocks acetylcholine-evoked responses. |
| Ketamine | 9.5 - 29 (β4-containing nAChRs) | Also inhibits other nAChR subtypes. |
| Amantadine | 6.5 (α7 nAChRs) | Also inhibits α4β2 and α3β4 nAChRs. |
Table 3: 5-HT3 Receptor Antagonism
| Compound | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| This compound | Data not available | Similar to NMDA receptor affinity | Non-competitive antagonism. |
| Memantine | Data not available | ~1 | Non-competitive antagonist. |
| Ketamine | Data not available | 3 - 30 | Mixed competitive/noncompetitive inhibition. |
| Amantadine | Data not available | Data not available | Suggested to play a minor role. |
Experimental Protocols
The verification of the mechanism of action for neramexane and its alternatives primarily relies on two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay for NMDA Receptor Affinity
This method is used to determine the binding affinity of a compound to the NMDA receptor, often by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801.
Detailed Methodology:
-
Membrane Preparation:
-
Rat brain cortical membranes are prepared by homogenizing the tissue in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., 5 nM [³H]MK-801) and varying concentrations of the unlabeled test compound (e.g., neramexane).
-
The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM MK-801).
-
Total binding is measured in the absence of the test compound.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Blockade
This technique allows for the direct measurement of ion flow through NMDA receptor channels and how it is affected by a test compound.
Detailed Methodology:
-
Cell Preparation:
-
Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips, or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) is used.
-
The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an external solution (artificial cerebrospinal fluid).
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an internal solution that mimics the intracellular environment.
-
The micropipette is carefully brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
The membrane patch under the pipette tip is then ruptured by applying gentle suction, establishing a "whole-cell" configuration, which allows for the control of the cell's membrane potential (voltage-clamp) and the recording of the currents flowing across the entire cell membrane.
-
-
Eliciting and Recording NMDA Currents:
-
The cell is held at a negative membrane potential (e.g., -70 mV) to allow for the measurement of inward currents.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).
-
The resulting current is recorded using an amplifier and data acquisition software.
-
-
Application of Antagonist:
-
After obtaining a stable baseline NMDA-evoked current, the test compound (e.g., neramexane) is applied at various concentrations.
-
The reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist is measured.
-
-
Data Analysis:
-
The percentage of inhibition of the NMDA current is plotted against the log concentration of the antagonist.
-
The IC₅₀ value is determined by fitting the dose-response curve with a suitable equation (e.g., the Hill equation).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing NMDA receptor antagonists.
Conclusion
This compound presents a multi-target profile as a moderate-affinity uncompetitive NMDA receptor antagonist, with additional antagonist activity at α9α10 nicotinic acetylcholine and 5-HT3 receptors. This differentiates it from other NMDA receptor antagonists like memantine, ketamine, and amantadine. The provided quantitative data and experimental protocols offer a framework for the independent verification and comparative evaluation of neramexane's mechanism of action. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more precise quantitative comparison of these compounds.
References
- 1. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subunit-dependent inhibition of human neuronal nicotinic acetylcholine receptors and other ligand-gated ion channels by dissociative anesthetics ketamine and dizocilpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Receptor Subtype Selectivity of Neramexane Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-methyl-D-aspartate (NMDA) receptor subtype selectivity of Neramexane Mesylate against other well-characterized NMDA receptor antagonists, Memantine and Ketamine. The information is compiled from published experimental data to assist researchers in evaluating the pharmacological profile of Neramexane.
Executive Summary
Neramexane is a moderate-affinity, uncompetitive NMDA receptor antagonist.[1] Experimental evidence indicates that Neramexane does not exhibit significant selectivity among the different NMDA receptor subtypes. This contrasts with other NMDA receptor modulators like Memantine, which displays a notable preference for GluN2C and GluN2D-containing receptors in the presence of physiological magnesium concentrations. Ketamine, another uncompetitive antagonist, is largely non-selective, though some studies suggest a slightly higher potency for GluN2C-containing receptors.
Comparative Quantitative Data
The following table summarizes the binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of Neramexane, Memantine, and Ketamine for various NMDA receptor subtypes. This data is crucial for understanding the relative potency and selectivity of these compounds.
| Compound | Receptor Subtype | Kᵢ (µM) | IC₅₀ (µM) | Conditions |
| This compound | Not Subtype Specific | 1.27 | 1.29 (at -70 mV) | [³H]-(+)-MK-801 displacement; Patch clamp on hippocampal neurons |
| Memantine | GluN1/GluN2A | 0.8 (0 mM Mg²⁺) / 13.5 (1 mM Mg²⁺) | Two-electrode voltage clamp (TEVC) in HEK293 cells | |
| GluN1/GluN2B | 0.5 (0 mM Mg²⁺) / 9.1 (1 mM Mg²⁺) | TEVC in HEK293 cells | ||
| GluN1/GluN2C | 0.5 (0 mM Mg²⁺) / 1.6 (1 mM Mg²⁺) | TEVC in HEK293 cells | ||
| GluN1/GluN2D | 0.7 (0 mM Mg²⁺) / 2.3 (1 mM Mg²⁺) | TEVC in HEK293 cells | ||
| Ketamine | GluN1/GluN2A | ~1-8 | TEVC in various expression systems | |
| GluN1/GluN2B | ~1-5 | TEVC in various expression systems | ||
| GluN1/GluN2C | ~0.3-1 | Some evidence of 3-4 fold higher potency in the presence of Mg²⁺ | ||
| GluN1/GluN2D | ~1-5 | TEVC in various expression systems |
Signaling Pathways and Experimental Workflow
To understand the context of NMDA receptor antagonism, a diagram of the signaling pathway is provided below. This is followed by a typical experimental workflow for assessing receptor subtype selectivity.
NMDA Receptor Signaling Pathway
References
A Comparative Evaluation of the Side Effect Profiles of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a pivotal target in neuroscience research and drug development, playing a critical role in synaptic plasticity, learning, and memory. Antagonists of the NMDA receptor have shown therapeutic promise for a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and chronic pain.[1][2] However, the clinical utility of many NMDA antagonists has been significantly hampered by a challenging side-effect profile, most notably psychotomimetic effects, cognitive impairment, and neurotoxicity.[3][4] This guide provides a comparative analysis of the side effect profiles of different classes of NMDA antagonists, supported by experimental data and detailed methodologies for key preclinical and clinical assessments.
Comparative Side Effect Profiles of NMDA Antagonists
The side effects of NMDA antagonists are largely dependent on their mechanism of action, binding affinity, and kinetics at the NMDA receptor.[5] High-affinity, non-competitive antagonists like phencyclidine (PCP) and ketamine are associated with a greater incidence of psychotomimetic and dissociative effects compared to lower-affinity antagonists like memantine. The following tables summarize the reported side effects from preclinical and clinical studies. It is important to note that direct head-to-head comparative trials are limited, and the data presented is a synthesis from separate studies.
Table 1: Central Nervous System (CNS) Side Effects
| Side Effect | Ketamine | Phencyclidine (PCP) | Memantine | CGS 19755 (Selfotel) |
| Psychotomimetic Effects | ||||
| Hallucinations | Common, dose-dependent | Frequent, prominent | Rare | Frequent, dose-dependent |
| Dissociative States | Common, a defining feature | Frequent, pronounced | Infrequent | Frequent |
| Agitation/Anxiety | Common | Frequent, can be severe | Infrequent | Frequent, dose-dependent |
| Paranoia/Delusions | Can occur at higher doses | Common | Rare | Reported in clinical trials |
| Cognitive Impairment | ||||
| Memory Deficits | Acute and transient | Significant impairment | Minimal at therapeutic doses | Reported in clinical trials |
| Executive Function Deficits | Impaired performance on tasks like the Wisconsin Card Sorting Test | Significant impairment | Less pronounced | Reported in clinical trials |
| Attention/Vigilance Deficits | Impaired | Significant impairment | Minimal | Reported in clinical trials |
| Neurotoxicity | ||||
| Neuronal Vacuolization | Observed in animal models at high doses | Demonstrated in animal models | Not typically observed at therapeutic doses | A concern in preclinical studies |
Table 2: Other Systemic Side Effects
| Side Effect | Ketamine | Phencyclidine (PCP) | Memantine | CGS 19755 (Selfotel) |
| Cardiovascular | ||||
| Increased Blood Pressure | Common, dose-dependent | Common | Generally well-tolerated | Reported in clinical trials |
| Increased Heart Rate | Common | Common | Generally well-tolerated | Reported in clinical trials |
| Gastrointestinal | ||||
| Nausea/Vomiting | Common, especially post-anesthesia | Can occur | Infrequent (e.g., bloating, constipation, diarrhea) | Reported in clinical trials |
| Other | ||||
| Dizziness | Common | Common | Common | Common |
| Ataxia | Can occur at higher doses | Common | Infrequent | Reported in clinical trials |
Experimental Protocols for Assessing Side Effects
Objective evaluation of the side effect profiles of NMDA antagonists relies on standardized preclinical and clinical experimental protocols.
Preclinical Assessment
1. Passive Avoidance Test for Cognitive Deficits (Rodents)
This test assesses learning and memory by measuring an animal's ability to remember an aversive stimulus.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acclimation/Training: Place the animal in the light compartment and allow it to explore. Once the animal enters the dark compartment (which rodents naturally prefer), a mild, brief foot shock is delivered.
-
Drug Administration: Administer the NMDA antagonist or vehicle at a specified time before the retention test.
-
Retention Test: 24 hours after the training, place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
-
Endpoint: A longer latency to enter the dark compartment in the retention test indicates better memory of the aversive event. NMDA antagonists that impair memory will result in shorter latencies compared to the control group.
2. Prepulse Inhibition (PPI) Test for Psychotomimetic Potential (Rodents)
PPI is a measure of sensorimotor gating, which is deficient in individuals with psychosis.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber for a brief period to acclimate.
-
Test Session: The session consists of three trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: The NMDA antagonist or vehicle is administered before the test session.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A disruption of PPI by the drug suggests potential psychotomimetic effects.
Clinical Assessment
1. Brief Psychiatric Rating Scale (BPRS) for Psychotomimetic Symptoms
The BPRS is a clinician-administered scale used to assess the severity of a range of psychiatric symptoms.
-
Procedure: A trained clinician conducts a semi-structured interview with the patient, typically lasting 20-30 minutes. The clinician rates 18 symptom constructs (e.g., anxiety, conceptual disorganization, hallucinatory behavior) on a 7-point Likert scale, ranging from "not present" to "extremely severe". The rating is based on the patient's verbal report and observed behavior over the preceding 2-3 days.
-
Scoring: The scores for each item are summed to produce a total score. Higher scores indicate greater symptom severity.
2. Clinician-Administered Dissociative States Scale (CADSS) for Dissociative Effects
The CADSS is a structured interview designed to measure the severity of current dissociative symptoms.
-
Procedure: A clinician administers the scale, which consists of items assessing depersonalization, derealization, and amnesia. The scale is designed to be administered in a limited timeframe, for example, following a drug infusion.
-
Scoring: The scale provides a quantitative measure of the intensity of dissociative experiences. It has demonstrated good interrater reliability and construct validity.
Signaling Pathways and Experimental Workflow
The therapeutic and adverse effects of NMDA antagonists are rooted in their modulation of glutamate neurotransmission.
Caption: NMDA Receptor Signaling and Antagonist Action.
The following diagram illustrates a typical workflow for evaluating the side effect profile of a novel NMDA antagonist.
Caption: Experimental Workflow for Side Effect Evaluation.
Finally, a logical diagram can be used to compare the general side effect profiles of different classes of NMDA antagonists.
Caption: Comparative Side Effect Profiles of NMDA Antagonists.
References
- 1. Measurement of dissociative states with the Clinician-Administered Dissociative States Scale (CADSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. reap.asia [reap.asia]
- 4. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 5. Passive avoidance (step-down test) [protocols.io]
Unveiling the Neuroprotective Potential of Neramexane Mesylate: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the neuroprotective properties of Neramexane Mesylate, a moderate-affinity, voltage-dependent, open-channel N-methyl-D-aspartate (NMDA) receptor antagonist. This guide provides a detailed comparison of this compound with the established neuroprotective agent, Memantine, across various in vitro and in vivo models of neurodegeneration, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is under development as a potential therapeutic for a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and pain.[1] Its mechanism of action, similar to that of Memantine, involves the modulation of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory formation; however, its overactivation can lead to excitotoxicity and neuronal cell death, a common pathway in many neurodegenerative diseases.[1][2] this compound and Memantine are designed to preferentially block the pathological overactivation of NMDA receptors while preserving their normal physiological function.[1]
In Vitro Neuroprotection: Guarding Neurons from Excitotoxic Insults
In preclinical studies, both this compound and Memantine have demonstrated the ability to protect neurons from glutamate-induced excitotoxicity, a key in vitro model for mimicking the neuronal damage seen in neurodegenerative conditions. While direct comparative studies with comprehensive quantitative data are limited, the available evidence suggests that both compounds offer significant neuroprotection.
Memantine has been shown to protect cultured cortical neurons from glutamate-induced excitotoxicity. In various in vitro models, Memantine has demonstrated a concentration-dependent protective effect, with an IC50 (the concentration at which 50% of the maximum protective effect is observed) typically in the low micromolar range.[3] For instance, in organotypic hippocampal slices, Memantine showed protective effects against NMDA-induced toxicity at concentrations of 1-50 µM.
While specific quantitative data for this compound in identical in vitro excitotoxicity models is not as extensively published, its similar mechanism of action and potency at the NMDA receptor suggest a comparable neuroprotective profile.
Table 1: In Vitro Neuroprotective Efficacy against Glutamate-Induced Excitotoxicity
| Compound | Model System | Neurotoxic Insult | Endpoint | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Memantine | Primary Cortical Neurons | Glutamate | Neuronal Viability (LDH Assay) | Concentration-dependent protection, IC50 ~1-2 µM | |
| Memantine | Organotypic Hippocampal Slices | NMDA (10 µM) | Cell Death (Propidium Iodide Uptake) | Significant protection at 1, 10, and 50 µM |
In Vivo Neuroprotection: Mitigating Brain Damage in Stroke Models
Animal models of stroke, such as transient focal cerebral ischemia in rats, provide a valuable platform for evaluating the in vivo efficacy of neuroprotective agents. In these models, both this compound and Memantine have shown promise in reducing the extent of brain damage.
A study evaluating Memantine in a rat model of temporary focal cerebral ischemia (3 hours of middle cerebral artery occlusion followed by 3 hours of reperfusion) demonstrated a significant reduction in infarct volume when administered at a dose of 10 mg/kg intraperitoneally 15 minutes after the occlusion. Another study using a similar model found that Memantine (30 mg/kg) administered after 2 hours of MCAO significantly decreased the ischemic area.
A comparative study assessing the effects of equimolar doses of Neramexane and Memantine on spatial memory in rats indicated that lower plasma levels of Neramexane were more effective than Memantine at enhancing long-term memory, suggesting a potential for higher potency. However, direct comparative data on infarct volume reduction in a stroke model is needed for a complete picture.
Table 2: In Vivo Neuroprotective Efficacy in a Rat Model of Transient Focal Cerebral Ischemia
| Compound | Dose | Administration Route | Timing of Administration | Endpoint | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Infarct Volume | Data Not Available | |
| Memantine | 10 mg/kg | Intraperitoneal | 15 minutes post-MCAO | Infarct Volume | Significant reduction in infarct volume (p < 0.001) | |
| Memantine | 30 mg/kg | Nasogastric intubation | After 2 hours of MCAO | Percent of Ischemic Area | Significant reduction in ischemic area (p < 0.0001) |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and Memantine are mediated through their interaction with the NMDA receptor signaling pathway. Overactivation of this receptor leads to a cascade of detrimental events, including excessive calcium influx, activation of cell death pathways, and mitochondrial dysfunction. By blocking the NMDA receptor channel during pathological conditions, these compounds interrupt this neurotoxic cascade.
Caption: NMDA Receptor Signaling and Therapeutic Intervention.
The following diagram illustrates a general workflow for assessing the neuroprotective effects of compounds like this compound in an in vitro model of glutamate-induced excitotoxicity.
Caption: In Vitro Neuroprotection Assay Workflow.
This diagram outlines the typical procedure for an in vivo study of neuroprotection in a rat model of stroke.
Caption: In Vivo Neuroprotection Study Workflow.
Detailed Experimental Protocols
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes a common method for assessing neuroprotection against glutamate-induced excitotoxicity in cultured rat primary cortical neurons.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
-
Cells are plated on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.
2. Compound Treatment:
-
On the day of the experiment, the culture medium is replaced with a defined medium.
-
This compound or Memantine is added to the wells at various concentrations (e.g., 0.1, 1, 10, 50 µM) and incubated for a predetermined period (e.g., 30 minutes) before the glutamate insult.
3. Excitotoxic Insult:
-
A stock solution of L-glutamate is added to the wells to a final concentration known to induce significant neuronal death (e.g., 100 µM).
-
The cultures are incubated with glutamate for a specific duration (e.g., 15-30 minutes).
4. Post-Insult Incubation:
-
The glutamate-containing medium is removed and replaced with fresh, compound-containing medium.
-
The cultures are returned to the incubator for 24 hours.
5. Assessment of Neuronal Viability (LDH Assay):
-
The lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured using a commercially available colorimetric assay kit.
-
The amount of color change is proportional to the amount of LDH released and, therefore, to the number of dead cells.
-
Absorbance is read using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
Percentage of neuroprotection is calculated by comparing the LDH release in treated wells to that in untreated (control) and glutamate-only wells.
In Vivo Model: Transient Focal Cerebral Ischemia in Rats
This protocol outlines the procedure for inducing transient focal cerebral ischemia in rats to evaluate the neuroprotective effects of drug candidates.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (250-300g) are used.
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Body temperature is maintained at 37°C throughout the surgical procedure.
2. Middle Cerebral Artery Occlusion (MCAO):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 90 minutes to 2 hours).
3. Compound Administration:
-
This compound or Memantine is administered at the desired dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the MCAO (e.g., during occlusion or at the onset of reperfusion).
4. Reperfusion:
-
After the designated occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
The incision is closed, and the animal is allowed to recover.
5. Assessment of Infarct Volume (TTC Staining):
-
After a survival period of 24 or 48 hours, the rat is euthanized, and the brain is rapidly removed.
-
The brain is sliced into coronal sections (e.g., 2 mm thick).
-
The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue stains red due to the activity of mitochondrial dehydrogenases, while the infarcted tissue remains white.
-
The stained slices are photographed, and the infarct area in each slice is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct areas of all slices. The volume is often corrected for edema.
Conclusion
The available preclinical data strongly suggest that this compound possesses significant neuroprotective properties, comparable to the established agent Memantine. Both compounds effectively target the NMDA receptor to mitigate excitotoxic neuronal damage. While further direct comparative studies are needed to fully elucidate the relative potency and efficacy of this compound, its profile makes it a promising candidate for the treatment of a variety of neurodegenerative disorders. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel neuroprotective agents.
References
- 1. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Neramexane Mesylate: A Guide for Laboratory Professionals
The proper disposal of Neramexane Mesylate is crucial to ensure personnel safety, environmental protection, and regulatory compliance. As a research chemical, it should be treated as potentially hazardous waste unless explicitly classified otherwise by a safety data sheet (SDS) or other official documentation.
I. Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. This compound, as a solid compound, and any materials contaminated with it, should be considered chemical waste. It is essential to segregate this waste from general laboratory trash, sharps containers (unless the sharps are contaminated with the compound), and radioactive or biohazardous waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, researchers should wear appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
III. Step-by-Step Disposal Procedures
-
Unused or Expired this compound (Pure Compound):
-
Do not dispose of the solid compound down the drain or in the regular trash.
-
The original container with the unused or expired compound should be securely closed and labeled as "Hazardous Waste."
-
The label should clearly identify the contents as "this compound, CAS: 457068-92-7."
-
Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.
-
-
Contaminated Labware and Debris:
-
Solid Waste: Items such as weighing boats, contaminated gloves, bench paper, and disposable plasticware should be collected in a designated, leak-proof container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Waste" with the identity of the contaminant (this compound).
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, the glassware should be disposed of as hazardous waste. To decontaminate, rinse the glassware with a suitable solvent in which this compound is soluble. The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
-
-
Solutions Containing this compound:
-
Aqueous or solvent-based solutions containing this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container.
-
The label must indicate the full chemical composition of the solution, including all solvents and the estimated concentration of this compound.
-
Never mix incompatible waste streams. For example, do not mix acidic solutions with basic solutions or organic solvents with aqueous waste unless it is a part of a specific neutralization or deactivation procedure approved by your EHS department.
-
IV. Data Presentation: Waste Stream Management
| Waste Type | Recommended Container | Disposal Pathway |
| Pure this compound (unused/expired) | Original, sealed container inside a hazardous waste bag/bin | Collection by institutional EHS or licensed hazardous waste contractor for incineration. |
| Contaminated Solid Waste (gloves, paper, etc.) | Lined, sealed hazardous waste container | Collection by institutional EHS or licensed hazardous waste contractor for incineration. |
| Contaminated Sharps | Designated, labeled sharps container | Collection by institutional EHS or licensed hazardous waste contractor for incineration. |
| Contaminated Glassware (disposable) | Puncture-resistant hazardous waste container | Collection by institutional EHS or licensed hazardous waste contractor for incineration. |
| Liquid Waste (solutions) | Sealed, compatible hazardous waste container | Collection by institutional EHS or licensed hazardous waste contractor for incineration. |
| First Rinseate from Glassware Decontamination | Sealed, compatible hazardous waste container | Collection by institutional EHS or licensed hazardous waste contractor for incineration. |
V. Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste potentially contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Logistical Information for Handling Neramexane Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Neramexane Mesylate, including personal protective equipment (PPE), handling protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it may be harmful. Based on data for similar compounds, it may be fatal if swallowed, may cause genetic defects, and may damage fertility or the unborn child.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Should be worn over personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure. |
This data is compiled from general laboratory safety guidelines and information on similar chemical compounds.
Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Avoid Contact: Take measures to avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
Storage:
-
Temperature: Store in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).[2]
-
Container: Keep the container tightly closed and store in a locked cabinet.
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This data is compiled from general laboratory safety guidelines and information on similar chemical compounds.
Spill and Disposal Plan
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal. Clean the spill area with a suitable decontamination solution.
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound in a laboratory setting.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
